The following technical guide provides an in-depth analysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a critical heterocyclic building block in medicinal and agrochemical synthesis. CAS Number: 851973-08-5 Formul...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a critical heterocyclic building block in medicinal and agrochemical synthesis.
CAS Number: 851973-08-5
Formula: C₆H₇ClN₂O
Molecular Weight: 158.59 g/mol
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a specialized electrophile used primarily to introduce the 1,5-dimethylpyrazole moiety into bioactive scaffolds. Unlike its more common isomer, 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, the 1,5-isomer offers a distinct steric and electronic profile that is highly valued in the optimization of Succinate Dehydrogenase Inhibitors (SDHIs) and protein kinase inhibitors (e.g., EGFR, Aurora-A).
This guide addresses the specific challenges associated with this compound: regioselective synthesis (distinguishing it from the 1,3-isomer), hydrolytic instability , and its application in nucleophilic acyl substitution (NAS) reactions.
Pyrazole ring substituted at N1 (Methyl), C5 (Methyl), C4 (Carbonyl Chloride).
Appearance
Off-white solid or viscous oil
Low melting point predicted based on analogs.
Boiling Point
~276°C (Predicted)
Decomposes/reacts before boiling at atm pressure.
Density
~1.28 g/cm³ (Predicted)
Solubility
Soluble in DCM, THF, Toluene, EtOAc.
Reacts violently with water/alcohols.
Synthesis & Manufacturing Strategy
The synthesis of the 1,5-isomer is chemically demanding due to the thermodynamic preference for the 1,3-isomer during the cyclization of hydrazine derivatives. A robust protocol must ensure high regiochemical purity before the chlorination step.
The Regioselectivity Challenge
The precursor, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3), is typically synthesized via the condensation of methylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate).
1,3-Isomer Pathway (Major): Methylhydrazine attacks the more electrophilic aldehyde/enol ether carbon first, leading to the 1,3-dimethyl product.
1,5-Isomer Pathway (Target): Requires controlling the condensation to favor initial attack at the ketone carbonyl or using steric bulk to direct the cyclization.
Optimized Synthesis Workflow
The industrial route often involves a Vilsmeier-Haack approach or controlled cyclization followed by chromatographic separation or fractional crystallization of the acids.
Step 1: Cyclization (Precursor Synthesis)
Note: The 1,5-ester is often separated from the mixture by exploiting boiling point differences or solubility of the hydrolyzed acids.
Step 2: Chlorination (Activation)
The isolated 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is converted to the acid chloride.
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
Catalyst: DMF (Dimethylformamide) - Essential for forming the Vilsmeier intermediate which accelerates the reaction.
Conditions: Reflux (70-80°C) for 2-4 hours under inert atmosphere (N₂/Ar).
Synthesis Pathway Diagram
Figure 1: Synthetic route highlighting the critical isomer separation step required to obtain high-purity 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride.[2]
Reactivity Profile & Applications
Mechanism of Action (Acylation)
As an acid chloride, the compound acts as a hard electrophile. The pyrazole ring is electron-rich, but the carbonyl carbon is highly activated by the chlorine atom.
Amide Coupling: Reacts with primary/secondary amines to form pyrazole-4-carboxamides . This is the primary reaction in drug discovery (e.g., synthesis of kinase inhibitors).
Esterification: Reacts with alcohols/phenols to form esters.
Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of Lewis acids (AlCl₃).
Medicinal Chemistry Applications
The 1,5-dimethylpyrazole motif is a bioisostere for other 5-membered heterocycles. It is specifically used to:
Modulate Lipophilicity (LogP): The N-methyl and C-methyl groups adjust the solubility profile compared to the unsubstituted analog.
Lock Conformation: The C5-methyl group introduces steric clash with the carbonyl oxygen, forcing the amide bond out of planarity, which can improve selectivity for specific enzyme pockets (e.g., SDH enzymes in fungi).
Reactivity Workflow
Figure 2: Divergent reactivity pathways. The formation of carboxamides is the primary utility in pharmaceutical synthesis.
Handling, Safety & Storage
Critical Hazards
Corrosive (H314): Causes severe skin burns and eye damage.
Lachrymator: Vapors are highly irritating to eyes and respiratory tract.
Storage Protocols
Atmosphere: Store strictly under Argon or Nitrogen .
Temperature: Refrigerate (2-8°C) to prevent thermal decomposition.
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk.
Experimental Handling (Best Practice)
Quenching: Never add water directly to the neat chemical. Quench reaction mixtures containing excess acid chloride by slow addition to a stirred mixture of ice/water and sodium bicarbonate.
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene). Avoid protic solvents (Methanol, Ethanol) unless ester formation is intended.
References
Chemical Identity & CAS Verification
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS 851973-08-5).[1] Echemi Chemical Database. Link
Product Specification: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.[1] BLD Pharm. Link
Synthesis & Isomer Separation
Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[3] Link
Method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Analogous Route). Google Patents. Link
Reactivity & Mechanism
Davis, M., & Scanlon, D. B. "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds." Australian Journal of Chemistry, 1977.[4] Link
"Carboxylic Acids to Acid Chlorides Using Thionyl Chloride (SOCl2) - Mechanism."[4][5][6] Master Organic Chemistry. Link
Medicinal Chemistry Applications
Frizzo, C. P., et al. "Architecture and biological activity of pyrazoles and their derivatives." International Journal of Pharmaceutical Sciences Review and Research, 2020. Link
Pyrazolo[1,5-a]pyrimidines: Medicinal Chemistry Insights. PubMed Central. Link
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agrochemical science. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of bioactive molecules.[1] Pyrazole derivatives are found in a wide array of FDA-approved drugs, demonstrating activities as anti-inflammatory, anti-cancer, and anti-obesity agents.[2] In agriculture, they form the basis of potent fungicides, particularly a class known as succinate dehydrogenase inhibitors (SDHI).[3]
At the heart of synthesizing many of these critical compounds lies a highly reactive intermediate: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride . This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a discussion of its applications in the development of next-generation pharmaceuticals and agrochemicals.
Core Chemical Properties
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 851973-08-5) is a synthetically crucial intermediate, valued for the high reactivity of its acyl chloride group.[1][4] This functional group makes it an excellent electrophile for forging new carbon-heteroatom bonds, typically in the formation of amides and esters.
Physicochemical Data
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
Expected to be a liquid or low-melting solid, potentially colorless to pale yellow.
Analogy
Solubility
Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols).
General chemical principles
Density
Estimated to be ~1.2 - 1.3 g/cm³
Analogy to similar structures
Spectroscopic Signature (Predicted)
The structural characterization of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride would rely on standard spectroscopic methods. The expected spectral data are as follows:
¹H NMR:
A singlet around 8.0-8.5 ppm corresponding to the C3-H proton on the pyrazole ring.
A singlet around 3.9-4.1 ppm for the N-methyl (N1-CH₃) protons.
A singlet around 2.6-2.8 ppm for the C-methyl (C5-CH₃) protons.
¹³C NMR:
A carbonyl carbon (C=O) signal in the range of 160-165 ppm.
Signals for the pyrazole ring carbons between 110-150 ppm.
Signals for the two methyl carbons between 10-40 ppm.
Infrared (IR) Spectroscopy:
A strong, characteristic C=O stretching band for the acyl chloride functional group, expected around 1750-1780 cm⁻¹.
C-Cl stretching vibrations around 650-850 cm⁻¹.
C-H and C-N stretching and bending frequencies consistent with the pyrazole core.
Mass Spectrometry (EI):
A molecular ion peak (M⁺) at m/z 158, with a characteristic M+2 peak at m/z 160 (approximately one-third the intensity) due to the ³⁷Cl isotope.
A prominent fragment ion at m/z 123, corresponding to the loss of the chlorine atom ([M-Cl]⁺).
Synthesis and Mechanism
The standard and most efficient method for preparing 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is the direct chlorination of its corresponding carboxylic acid precursor, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3).[5][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. A subsequent attack by the chloride ion displaces the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion, yielding the final acyl chloride product.
Caption: Synthesis workflow for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Detailed Experimental Protocol:
Objective: To synthesize 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride from 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Dry glassware (Round-bottom flask, reflux condenser with a drying tube)
Procedure:
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture. The entire reaction must be performed in a well-ventilated fume hood.
Charging the Flask: To the flask, add 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq). If using a solvent, add anhydrous toluene.
Reagent Addition: Slowly and carefully add thionyl chloride (2.0-3.0 eq) to the flask at room temperature. The addition may be exothermic and will likely result in the evolution of HCl gas.
Reaction: Heat the reaction mixture to reflux (approximately 80-110°C, depending on whether a solvent is used) and maintain for 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent (if used) are removed under reduced pressure using a rotary evaporator. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
Product: The resulting crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is often a liquid or low-melting solid and is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.
Chemical Reactivity and Applications
The utility of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride stems from its role as a powerful acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to produce a diverse range of pyrazole-4-carboxamide and ester derivatives.
Caption: Key reactions of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Synthesis of Bioactive Carboxamides
A primary application of this intermediate is the synthesis of N-substituted pyrazole-4-carboxamides, a class of compounds frequently explored for their biological activities.[8] For example, reacting the acyl chloride with various substituted anilines or other primary/secondary amines yields the corresponding amides. This reaction is fundamental to creating libraries of compounds for screening in drug discovery and agrochemical development programs.[2]
Exemplary Protocol: Amide Formation
An amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) are dissolved in an anhydrous aprotic solvent like THF or dichloromethane.
The solution is cooled in an ice bath (0°C).
A solution of crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent is added dropwise.
The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for several hours or until completion (monitored by TLC).
The resulting mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt and excess reagents, followed by drying and purification via recrystallization or column chromatography.
This synthetic route is crucial for producing analogues of established drugs like Celecoxib , where modifications to the amide portion of the molecule can fine-tune its selectivity and efficacy as a COX-2 inhibitor.[9][10]
Safety and Handling
As an acyl chloride, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a reactive and hazardous chemical that must be handled with appropriate precautions. Based on data from closely related compounds, it should be treated as a corrosive and potentially flammable substance.[11]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors. The compound is moisture-sensitive and will react with water to release corrosive HCl gas. Therefore, it should be handled under anhydrous conditions whenever possible.
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[13]
First Aid:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a high-value intermediate whose significance is derived from the potent biological activity of the compounds it helps create. Its straightforward synthesis from the corresponding carboxylic acid, combined with the predictable and efficient reactivity of its acyl chloride moiety, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for leveraging its full potential in the design and synthesis of novel, high-impact molecules.
References
PubChem. 1,5-Dimethylpyrazole. National Center for Biotechnology Information. [Link]
El-Sayed, M. A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-20. [Link]
Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26135-26147. [Link]
Abdel-Aziz, A. A.-M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(21), 6945-6957. [Link]
Lee, S. H., et al. (2025). Facile Cascade Synthesis of 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. Asian Journal of Organic Chemistry. [Link]
ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. [Link]
Wang, Z., et al. (2019). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 24(18), 3344. [Link]
Çakır, U. A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]
Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. [Link]
Gomaa, A. M., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2829-2844. [Link]
The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]
Google Patents. (2024). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1607-1617. [Link]
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116768. [Link]
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. [Link]
Capot Chemical. MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
Asif, M. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 12(35), 22675-22692. [Link]
This guide details the molecular structure, synthesis, and reactivity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a critical electrophilic scaffold in medicinal chemistry. Executive Summary 1,5-Dimethyl-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the molecular structure, synthesis, and reactivity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a critical electrophilic scaffold in medicinal chemistry.
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5) is a highly reactive acyl chloride derivative of the pyrazole heterocycle.[1] It serves as a "privileged scaffold" in drug discovery, particularly for synthesizing kinase inhibitors (e.g., JAK, CDK) and G-protein coupled receptor (GPCR) ligands.[2] Its structural uniqueness lies in the 1,5-substitution pattern , which introduces specific steric constraints different from its thermodynamically more stable 1,3-isomer. This guide analyzes its geometry, electronic properties, regioselective synthesis, and handling protocols.[1][2]
Molecular Architecture & Properties[1][2][3][4]
Structural Geometry & Sterics
The molecule features a planar pyrazole ring substituted at the N1 and C5 positions with methyl groups and at C4 with a chlorocarbonyl moiety.[2]
1,5-Steric Congestion: Unlike the 1,3-isomer, the 1,5-dimethyl motif creates a sterically crowded environment. The N1-methyl and C5-methyl groups are in close proximity (vicinal), creating a "buttressing effect."[1][2] This steric bulk can restrict rotation of substituents at the C4 position and influence the binding conformation of derived amides in protein active sites.
Electrophilic Center: The C4-carbonyl carbon is highly electrophilic due to the combined electron-withdrawing induction of the chlorine atom and the
pyrazole ring.
Electronic Profile
Pyrazole Ring: Electron-rich aromatic system (
electrons).[1][2] The N1 pyrrole-like nitrogen donates electron density, while the N2 pyridine-like nitrogen accepts it.[1]
Carbonyl Chloride: Strongly deactivating group at C4.[1][2] It renders the ring less susceptible to electrophilic aromatic substitution but highly active toward nucleophilic acyl substitution.[1][2]
Physical Properties
Property
Value / Description
Molecular Formula
Molecular Weight
158.59 g/mol
Physical State
Low-melting solid or viscous oil (often solidifies upon cooling)
Solubility
Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Stability
Moisture sensitive (hydrolyzes to carboxylic acid and HCl)
Synthesis & Regiochemistry
The critical challenge in manufacturing this scaffold is regioselectivity .[1][2] The reaction of methylhydrazine with 1,3-dicarbonyl equivalents typically yields a mixture of 1,5- and 1,3-dimethyl isomers.
Synthetic Route: The Enaminone Approach
To favor the 1,5-isomer, the synthesis often employs an enaminone precursor rather than a simple diketone, followed by chlorination.
Step 1: Cyclization (Regioselective)
Reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with methylhydrazine .[1][2]
Mechanism:[3][4][5][6] The more nucleophilic terminal nitrogen of methylhydrazine attacks the more electrophilic enol ether carbon.[1][2] This directs the methyl group of the hydrazine to the position adjacent to the ketone methyl, favoring the 1,5-product.
Step 2: Hydrolysis
Saponification of the ester to 1,5-dimethyl-1H-pyrazole-4-carboxylic acid .[1]
Step 3: Chlorination
Conversion of the acid to the acid chloride using Thionyl Chloride (
The following diagram illustrates the chlorination mechanism and the subsequent amide coupling, highlighting the tetrahedral intermediate.
Caption: Conversion of the carboxylic acid to the acid chloride via acyl chlorosulfite, followed by nucleophilic acyl substitution to form the amide.
Experimental Protocols
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Note: Perform in a fume hood under inert atmosphere (Ar or
).
Preparation: Charge a flame-dried round-bottom flask with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv).
Solvent: Suspend in anhydrous Dichloromethane (DCM) or Toluene (5 mL/mmol).
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
Catalysis: Add a catalytic amount of DMF (1-2 drops).[1][2] Gas evolution (CO,
, HCl) will be vigorous.
Reaction: Allow to warm to room temperature and stir for 2–4 hours until gas evolution ceases and the solid dissolves.
Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.[1][2] The residue is the crude acid chloride (usually a yellow/off-white solid) used directly in the next step without purification.
General Amidation Protocol
Dissolve the crude acid chloride in anhydrous DCM.[1][2]
Add the amine (1.0 equiv) and a base (e.g., Triethylamine or DIPEA , 2.0–3.0 equiv).[1][2]
Stir at room temperature for 1–12 hours.
Quench with water, extract with organic solvent, and purify via flash chromatography.[1][2]
Reactivity & Applications
Regioselectivity in Nucleophilic Attack
The carbonyl chloride is the primary site of reactivity.[1][2] However, the 1,5-dimethyl pattern protects the C5 position from deprotonation or attack.
Comparison: In 1,3-dimethyl isomers, the C5 proton is relatively acidic and can be lithiated.[1][2] In the 1,5-isomer, C5 is blocked, making the ring chemically robust during the acylation step.
Drug Discovery Utility
This scaffold is a bioisostere for benzamides and nicotinamides.[1][2]
Kinase Inhibitors: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases.
SDHI Fungicides: Analogous structures (often with
at C3) are potent Succinate Dehydrogenase Inhibitors.[1][2]
Safety & Stability
Hazards: Causes severe skin burns and eye damage (H314).[1][2] Reacts with water to release toxic HCl gas.[1][2]
Storage: Store under inert gas (Argon) at 2–8°C. Hydrolysis degrades the compound back to the carboxylic acid.[2]
QC: Verify quality by quenching a small aliquot with methanol and analyzing the methyl ester via LC-MS or GC-MS.[1][2]
References
Groselj, U., et al. (2022).[1][2] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.[1][2] Link
PubChem. (n.d.).[1][2][7] 1,5-Dimethylpyrazole (Compound Summary). National Library of Medicine.[1][2] Link
Common Organic Chemistry. (2023). Acid to Acid Chloride - Common Conditions (SOCl2, Oxalyl Chloride). Link
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for nucleophilic acyl substitution mechanisms).
Sigma-Aldrich. (n.d.).[1][2] 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid Product Sheet. Link
Abstract
This technical guide provides a comprehensive analysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5), a critical building block in the synthesis of kinase inhibitors, agrochemicals (SDHIs), and antiviral agents. We examine its physicochemical properties, regioselective synthesis, and reactivity profile, focusing on its utility in nucleophilic acyl substitutions and heterocyclization reactions.[1]
Executive Summary & Physicochemical Profile
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a highly reactive electrophile derived from its corresponding carboxylic acid. Unlike its 1,3-dimethyl isomer, the 1,5-substitution pattern provides a unique steric environment that influences the conformation of downstream amides, a feature exploited in structure-based drug design to lock ligand conformations in enzyme active sites.
Property
Value
Notes
Molecular Formula
C₆H₇ClN₂O
Molecular Weight
158.59 g/mol
Physical State
Low-melting solid or viscous oil
Hygroscopic; hydrolyzes rapidly in moist air.
Solubility
DCM, THF, Toluene, DMF
Reacts violently with water/alcohols.
Stability
Moisture Sensitive
Store under inert gas (Ar/N₂) at 2–8°C.
Key Impurity
1,3-Dimethyl isomer
Result of regiochemical drift during precursor synthesis.
Synthesis & Regiochemical Control
The quality of the carbonyl chloride is strictly dependent on the regiopurity of its carboxylic acid precursor. The synthesis challenges lie in the cyclization step, where methylhydrazine can attack either electrophilic site of the intermediate, potentially yielding the unwanted 1,3-dimethyl isomer.
Synthetic Route
The industrial standard involves a three-step sequence starting from ethyl acetoacetate.
Condensation: Ethyl acetoacetate reacts with triethyl orthoformate to form the ethoxymethylene intermediate.
Cyclization (Critical Step): Reaction with methylhydrazine. Control of temperature and solvent is vital to favor the 1,5-isomer (kinetic product) over the 1,3-isomer.
Activation: The resulting ester is hydrolyzed to the acid, which is then converted to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.
Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint during cyclization.
Protocol: Acid Chloride Activation
Note: This procedure assumes starting from the commercially available acid.
Setup: Charge a dry 3-neck flask with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous Toluene (10 V).
Catalyst: Add DMF (0.05 eq) as a catalyst. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.
Reaction: Heat to 70–80°C for 2–4 hours. Monitor by quenching an aliquot in MeOH (check for methyl ester via HPLC/TLC).
Workup: Concentrate under reduced pressure to remove excess
and Toluene.
Purification: The crude acid chloride is typically used directly (purity >95%) or distilled under high vacuum if necessary.
Reactivity Profile
The 1,5-dimethyl substitution pattern exerts a specific electronic effect. The electron-rich pyrazole ring reduces the electrophilicity of the carbonyl carbon compared to a benzoyl chloride, but it remains highly reactive toward nucleophiles.
Core Reactivity Hub
The reagent serves as a "linchpin" for attaching the pyrazole moiety to various scaffolds.
Figure 2: Radial map of reactivity. The amide formation pathway is the primary vector for medicinal chemistry applications.
Amide Coupling (Key Application)
This is the most frequent transformation in drug discovery, particularly for generating kinase inhibitors where the pyrazole acts as a hinge binder or solvent-front motif.
Standard Protocol:
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq) to scavenge HCl.
Temperature: 0°C to RT.
Observation: The reaction is usually rapid (<1 hour).
Troubleshooting: If the nucleophile (amine) is weak (e.g., anilines with EWGs), add DMAP (0.1 eq) or switch to heating in Pyridine.
Heterocycle Formation
Reaction with dinucleophiles such as 5-aminopyrazoles or amidines can lead to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .
Mechanism: Initial N-acylation followed by cyclodehydration.
Conditions: Often requires higher temperatures (reflux in Toluene/Acetic Acid) compared to simple amide coupling.
Medicinal Chemistry Applications
The 1,5-dimethyl-1H-pyrazole-4-carbonyl moiety is a privileged pharmacophore.
Kinase Inhibition: The pyrazole nitrogen atoms can accept hydrogen bonds, while the carbonyl oxygen acts as a hydrogen bond acceptor. The 1,5-dimethyl group provides hydrophobic bulk that can fill specific pockets (e.g., the gatekeeper region) in kinases.
SDHI Fungicides: Analogous to the 3-(difluoromethyl) variants, the 1,5-dimethyl scaffold binds to the ubiquinone binding site of Succinate Dehydrogenase (Complex II).
HIV-1 Inhibitors: Pyrazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the carbonyl linker positions the aromatic tail for pi-stacking interactions.
Handling & Safety Guidelines
Corrosivity: Causes severe skin burns and eye damage. The compound releases HCl gas upon contact with moisture.
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
Quenching: Quench excess reagent with Methanol (exothermic) or saturated Sodium Bicarbonate solution. Do not add water directly to the bulk material.
References
Synthesis of Pyrazole Acids: Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Synform, 2018.
Reactivity with Amines: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. PMC, 2015.
Heterocycle Formation: Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines.... Sciforum, 2018.
General Pyrazole Chemistry: Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.[2][3]
A Strategic Guide to the Solubility of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Framework for Reactive Intermediates
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (C...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 851973-08-5). As a highly reactive acyl chloride, its behavior in solution is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven protocols for empirical determination.
Introduction: The Duality of Solubility and Reactivity
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a vital heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its pyrazole core is a privileged scaffold found in numerous pharmacologically active agents.[1] The utility of this compound stems from the high reactivity of its acyl chloride moiety, making it an excellent electrophile for constructing amide, ester, and ketone linkages.
However, this same reactivity presents a significant challenge when discussing solubility. For acyl chlorides, "solubility" is not a singular concept. In aprotic, non-nucleophilic solvents, it refers to the classical physical dissolution. In protic solvents such as water or alcohols, the compound does not merely dissolve; it reacts, typically undergoing rapid hydrolysis or alcoholysis.[3][4] Therefore, a comprehensive understanding requires a dual approach: quantifying physical solubility in inert solvents and characterizing the reaction kinetics in protic media. This guide provides the necessary expertise and methodologies for both.
Physicochemical Profile and Inherent Reactivity
A foundational understanding of the molecule's properties is essential before any experimental work is undertaken. The high electrophilicity of the carbonyl carbon, combined with the chloride ion's stability as a leaving group, is the cornerstone of its chemical behavior.
The Causality of Reactivity: The acyl chloride functional group is inherently unstable in the presence of nucleophiles. Protic solvents (e.g., water, methanol, ethanol) act as nucleophiles, attacking the carbonyl carbon and leading to the displacement of the chloride ion. This results in the formation of the corresponding carboxylic acid or ester, respectively. Consequently, any attempt to measure "solubility" in these solvents is, in fact, a measurement of the compound's degradation rate. This principle dictates that all handling, storage, and solubility testing in aprotic solvents must be conducted under strictly anhydrous conditions.[3]
Solubility in Aprotic, Non-Reactive Solvents
Determining the solubility in inert organic solvents is critical for designing homogeneous reaction mixtures, particularly for common applications like amide bond formation. The choice of solvent can significantly impact reaction kinetics, yield, and purity. Based on the behavior of analogous structures, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is expected to be soluble in a range of common aprotic solvents. For instance, the related 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is known to be soluble in acetone.[5]
Predicted Solubility Profile (Qualitative)
Solvent Class
Examples
Predicted Solubility
Rationale
Chlorinated
Dichloromethane (DCM), Chloroform
High
Favorable dipole-dipole interactions. Commonly used for reactions involving acyl chlorides.[4][6]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate to High
Good polarity for dissolution without participating in the reaction.
Polar Aprotic
N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
High
High polarity effectively solvates the molecule. DMF can act as a catalyst in acyl chloride formation.[7]
Aromatic
Toluene, Benzene
Moderate
Can serve as a non-polar reaction medium, often requiring heating to achieve dissolution.
Alkanes
Hexanes, Heptane
Low
Insufficient polarity to overcome the solute-solute interactions of the crystalline solid.
Experimental Protocol 1: Gravimetric Determination of Solubility
This protocol provides a reliable, self-validating method for quantifying solubility in a chosen aprotic solvent. The core principle is to create a saturated solution, separate the undissolved solid, and determine the mass of the solute in a known volume of the filtrate.
Methodology Steps:
Preparation (Anhydrous Conditions): Flame-dry all glassware and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
Slurry Formation: To a sealed vial containing a magnetic stir bar, add an excess of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (e.g., 200 mg) to a precise volume of anhydrous solvent (e.g., 2.0 mL). An excess is visually confirmed by the presence of undissolved solid.
Equilibration: Seal the vial tightly and stir the slurry at a constant, controlled temperature (e.g., 25 °C) for 24 hours. This extended period ensures the system reaches equilibrium, a critical step for trustworthiness.
Phase Separation: Allow the solid to settle. Using a dry syringe, carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) and filter it through a syringe filter (0.2 µm PTFE) into a pre-weighed, dry vial. This removes any suspended microcrystals.
Solvent Evaporation: Remove the solvent from the filtered aliquot under reduced pressure or a gentle stream of nitrogen.
Quantification: Once the solute is completely dry, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solid.
Calculation: Calculate the solubility using the formula:
Solubility (mg/mL) = (Mass of dry residue in mg) / (Volume of aliquot in mL)
Diagram: Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility in aprotic solvents.
Reactivity Profile in Protic Solvents
For protic systems, the key parameter is not solubility but the rate of solvolysis (e.g., hydrolysis in water). This information is vital for planning aqueous work-ups or understanding the compound's stability in the presence of protic reagents. A common and robust method for this analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]
Experimental Protocol 2: Analysis of Hydrolysis Rate by RP-HPLC
This protocol monitors the disappearance of the parent acyl chloride and the concurrent appearance of its carboxylic acid hydrolysis product over time.
Methodology Steps:
Stock Solution Preparation: Prepare a stock solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in a dry, water-miscible aprotic solvent like Acetonitrile (ACN) at a known concentration (e.g., 10 mg/mL).
HPLC Method Development: Develop an RP-HPLC method (e.g., using a C18 column) that can effectively separate the relatively non-polar acyl chloride from the more polar 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid product. A gradient elution with a mobile phase of ACN and water (with 0.1% TFA) is a typical starting point.
Reaction Initiation (t=0): In a thermostatted vial at a controlled temperature (e.g., 25 °C), add a small aliquot of the ACN stock solution to the protic solvent (e.g., a 9:1 water:ACN mixture) to achieve a starting concentration suitable for HPLC analysis (e.g., 100 µg/mL). Start a timer immediately.
Time-Point Sampling: At regular intervals (e.g., t = 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately inject it into the HPLC system. For slower reactions, aliquots can be quenched by diluting into cold, pure ACN.
Data Acquisition: Record the peak area of the 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride at each time point.
Data Analysis: Plot the natural logarithm of the peak area (ln[Area]) versus time. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Diagram: Workflow for HPLC-Based Reactivity Analysis
Caption: Workflow for determining the rate of solvolysis via HPLC.
Practical Recommendations and Field Insights
Handling and Storage: Always handle 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Store in a desiccator, away from moisture and protic substances.[9][10]
Reaction Solvent Choice: For synthesis, use anhydrous aprotic solvents identified in the gravimetric study (e.g., DCM, THF, ACN). The solubility data will allow you to calculate the precise volume needed for complete dissolution at your desired reaction concentration.
Reaction Work-up: The high reactivity in water is advantageous for quenching reactions. The addition of water or an aqueous basic solution will rapidly convert any unreacted acyl chloride to the water-soluble carboxylate salt, simplifying purification of the desired non-polar product.
Analytical Considerations: When analyzing reaction progress by Thin Layer Chromatography (TLC), be aware that the silica gel on the TLC plate is protic (contains surface Si-OH groups) and can hydrolyze the acyl chloride.[3] This may result in a "streak" or a spot corresponding to the carboxylic acid, which can be mistaken for a failed reaction. A rapid TLC run or derivatization of an aliquot prior to analysis can mitigate this.[3]
Conclusion
The effective use of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in research and development hinges on a nuanced understanding of its solubility. This is not a static property but a dynamic interplay between physical dissolution and chemical reactivity. By employing the robust protocols outlined in this guide, researchers can accurately quantify solubility in inert solvents essential for reaction design and characterize the solvolysis kinetics crucial for work-up and stability assessments. This dual-pronged approach provides the authoritative grounding needed to confidently and successfully utilize this versatile chemical intermediate.
References
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Retrieved from [Link]
Sathyanarayana, M. B., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 10(9), 833-841. Retrieved from [Link]
Request PDF. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
Jee, S. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet - 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Kumar, D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5431. Retrieved from [Link]
Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
An In-depth Technical Guide to the Stability and Storage of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key reactive intermediate in the synthesis of a diverse range of biologically active molecules, p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key reactive intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. As a member of the acyl chloride family, its inherent reactivity, while synthetically advantageous, presents significant challenges regarding its stability and proper storage. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. We will delve into the primary degradation pathways, namely hydrolysis and thermal decomposition, and present detailed experimental methodologies for assessing the stability of this compound. This document is intended to serve as a practical resource for researchers to ensure the integrity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, thereby safeguarding the reproducibility of synthetic procedures and the quality of downstream products.
Introduction: The Pivotal Role of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents[1]. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride serves as a versatile building block, enabling the introduction of the 1,5-dimethylpyrazole-4-carboxamide moiety into target molecules, a common feature in many bioactive compounds. Its utility stems from the high electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles[2].
However, this high reactivity is a double-edged sword. The compound is highly susceptible to degradation, primarily through hydrolysis, which can compromise its purity and reactivity in subsequent synthetic steps. Understanding and controlling the stability of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is therefore paramount for any researcher utilizing this intermediate.
Chemical Stability and Degradation Pathways
The stability of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is principally dictated by the reactivity of the acyl chloride functional group. The two main degradation pathways of concern are hydrolysis and thermal decomposition.
Hydrolysis: The Primary Culprit
Acyl chlorides are notoriously reactive towards water[2][3]. The hydrolysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a rapid and exothermic reaction that yields the corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, and hydrochloric acid[3][4].
Mechanism of Hydrolysis:
The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion and subsequently a proton to yield the carboxylic acid and HCl[3].
Figure 1: General mechanism for the hydrolysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
The rate of hydrolysis is influenced by several factors:
Water Availability: Even trace amounts of moisture in the air or in solvents can lead to significant degradation over time.
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Solvent: The reaction is faster in polar protic solvents that can solvate the ions formed.
Thermal Decomposition
At elevated temperatures, acyl chlorides can undergo thermal decomposition. While the pyrazole ring itself is relatively thermally stable, the acyl chloride functional group is the more likely site of degradation. The specific decomposition pathway for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride has not been extensively studied, but potential degradation routes for acyl chlorides in general include decarboxylation or elimination reactions, especially if there are susceptible protons on the adjacent carbon atoms. However, for this specific molecule, such pathways are less likely. More probable is the reaction with any impurities present at elevated temperatures.
Recommended Storage and Handling Protocols
Given the high reactivity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, stringent storage and handling procedures are essential to maintain its integrity.
Long-Term and Short-Term Storage
Table 1: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
-20°C or below (freezer)
Minimizes the rate of any potential decomposition reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents exposure to atmospheric moisture and oxygen.
Container
Tightly sealed glass vial with a PTFE-lined cap
Glass is inert, and the PTFE liner provides a superior seal against moisture ingress compared to other materials.[5]
Desiccation
Store within a desiccator containing a suitable desiccant (e.g., Drierite)
Provides an additional layer of protection against moisture.[6]
For short-term storage (i.e., during active use in a project), it is advisable to keep the main stock bottle under the recommended long-term conditions and only dispense the required amount into a smaller vial for immediate use. This minimizes the exposure of the bulk material to the atmosphere[5].
Safe Handling Practices
Due to its corrosive and moisture-sensitive nature, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride must be handled with care in a controlled environment.
Figure 2: Recommended workflow for handling 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose as it can separate the parent compound from its degradation products.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed to monitor the purity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride and quantify its primary degradation product, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10% to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm
Injection Volume
5 µL
Note: This is a starting point, and the method may require optimization.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method[7].
Step-by-Step Protocol:
Prepare Stock Solution: Prepare a stock solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in a dry, aprotic solvent such as acetonitrile (e.g., 1 mg/mL).
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC method. The goal is to achieve 10-20% degradation of the parent compound.
Long-Term Stability Study Protocol
To establish a retest date for a batch of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, a long-term stability study should be conducted.
Step-by-Step Protocol:
Sample Preparation: Aliquot the batch of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride into several vials under an inert atmosphere.
Storage: Store the vials under the recommended long-term storage conditions (-20°C, inert atmosphere, desiccated).
Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a vial from storage.
Analysis: Allow the vial to warm to room temperature in a desiccator. Prepare a sample for HPLC analysis and assess the purity.
Data Evaluation: Monitor for any significant decrease in purity or increase in the primary degradant (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid).
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a highly valuable yet inherently unstable reagent. Its propensity for rapid hydrolysis necessitates meticulous handling and storage to preserve its chemical integrity. By adhering to the protocols outlined in this guide—namely, storage at low temperatures under an inert and anhydrous atmosphere, and the use of proper handling techniques in a controlled environment—researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a robust stability testing program, including the use of a validated stability-indicating HPLC method, is crucial for ensuring the quality and reliability of this important synthetic intermediate. A thorough understanding of its stability profile will ultimately lead to more reproducible and successful outcomes in drug discovery and development endeavors.
References
Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. BenchChem. Accessed January 31, 2026.
BENZOYL CHLORIDE.
Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Published June 6, 2024. Accessed January 31, 2026.
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Published January 22, 2023. Accessed January 31, 2026.
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Published June 23, 2025. Accessed January 31, 2026.
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Published March 4, 2019. Accessed January 31, 2026.
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Accessed January 31, 2026.
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Published March 16, 2025. Accessed January 31, 2026.
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Accessed January 31, 2026.
Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Published December 3, 2011. Accessed January 31, 2026.
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Published May 25, 2025. Accessed January 31, 2026.
Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. PubMed. Accessed January 31, 2026.
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. Published July 28, 2011. Accessed January 31, 2026.
Acid Chlorides and Chloroformates - Safety and Handling. BASF. Accessed January 31, 2026.
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. US EPA. Published April 18, 2025. Accessed January 31, 2026.
CAS 31728-75-3 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. BOC Sciences. Accessed January 31, 2026.
Comparison of benzoyl chloride hydrolysis rates between various emulsion systems.
Analyzing acid chlorides? ECHEMI. Accessed January 31, 2026.
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Accessed January 31, 2026.
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Accessed January 31, 2026.
Acetyl Chloride Storage. Reddit. Published July 31, 2023. Accessed January 31, 2026.
Acyl chlorides stability. Sciencemadness Discussion Board. Published October 26, 2020. Accessed January 31, 2026.
preparation of acyl chlorides (acid chlorides). Chemguide. Accessed January 31, 2026.
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Accessed January 31, 2026.
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Accessed January 31, 2026.
Literature review of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
An In-Depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold Pyrazole and its derivat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a "biologically privileged" class of N-heterocyclic compounds, consistently drawing significant attention in medicinal chemistry and drug discovery.[1][2] Their five-membered ring structure, containing two adjacent nitrogen atoms, serves as a core scaffold in numerous FDA-approved drugs, including Celecoxib, Rimonabant, and Pazopanib.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to their application in developing agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2][3][4][5]
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMPO-Cl) is a key intermediate in this field. As a reactive acyl chloride, it serves as a powerful building block for synthesizing a diverse library of pyrazole-4-carboxamides and esters.[2] Its structure is primed for nucleophilic acyl substitution, making it an invaluable tool for researchers aiming to construct complex molecules and explore novel therapeutic and agrochemical agents. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of DMPO-Cl is essential for its effective use in synthesis. The data below is compiled from supplier information and predictive analysis based on structurally similar compounds.
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
The most direct and common method for preparing DMPO-Cl is through the chlorination of its corresponding carboxylic acid precursor, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, replacing a hydroxyl group with a more reactive chlorine atom, thereby "activating" the carbonyl group for subsequent reactions.
Conceptual Workflow: From Carboxylic Acid to Acyl Chloride
The conversion relies on a nucleophilic acyl substitution mechanism where the carboxylic acid is treated with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for this purpose.
Causality Behind Reagent Choice:
Thionyl Chloride (SOCl₂): Highly effective and practical. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[11]
Oxalyl Chloride ((COCl)₂): Another excellent option, often used with a catalytic amount of N,N-dimethylformamide (DMF). It is also highly reactive, and its byproducts (CO₂, CO, HCl) are also gaseous.[12]
Caption: Synthesis workflow for DMPO-Cl from its carboxylic acid precursor.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[11][13]
Round-bottom flask with reflux condenser and drying tube
Magnetic stirrer and heating mantle
Procedure:
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
Reagent Addition: Suspend 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of acid).
Chlorination: To the stirred suspension, add thionyl chloride (2.0 eq) dropwise at room temperature. Note: The reaction is exothermic and will evolve HCl gas.
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for SOCl₂ itself, ~80-90°C) and maintain for 2-4 hours.[11] The progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Self-Validation: Ensure the removal system is protected from corrosive HCl and SO₂ gases, typically with a base trap (e.g., NaOH solution).
Product Isolation: The resulting residue is the crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. It is often a yellow to brown oil or low-melting solid and is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity.[11]
Reactivity and Synthetic Applications
The utility of DMPO-Cl stems from the high reactivity of the acyl chloride functional group. The electron-withdrawing nature of the carbonyl carbon, enhanced by the adjacent chlorine atom, makes it an excellent electrophile for nucleophilic acyl substitution reactions.[12][13]
This reactivity allows for the facile synthesis of a wide range of pyrazole derivatives:
Amide Synthesis: Reaction with primary or secondary amines yields pyrazole-4-carboxamides. This is one of the most important applications, as many bioactive molecules, including succinate dehydrogenase inhibitors (SDHIs) used as fungicides, contain this motif.[2][12][13]
Ester Synthesis: Reaction with alcohols produces the corresponding esters.
Hydrolysis: Reaction with water will hydrolyze the acyl chloride back to the parent carboxylic acid. This underscores the need for anhydrous conditions during its synthesis and handling.
Caption: Reactivity of DMPO-Cl with common nucleophiles.
Role in Drug Discovery and Agrochemicals
The pyrazole-4-carboxamide scaffold is a validated pharmacophore in both medicine and agriculture. DMPO-Cl provides a direct route to this important class of molecules.
Agrochemicals: Many modern fungicides are succinate dehydrogenase inhibitors (SDHIs).[11][13] The synthesis of these complex molecules often involves coupling a pyrazole carbonyl chloride intermediate with a specific amine-containing fragment. The resulting amide is crucial for binding to the enzyme's active site and inhibiting fungal respiration.
Pharmaceutical Research: Pyrazole-carboxamides are being investigated for a wide range of therapeutic targets. For example, they have been synthesized and tested as potent carbonic anhydrase inhibitors.[2] The ability to rapidly generate a library of diverse amides from DMPO-Cl allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Safety and Handling
As an acyl chloride, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride should be handled with care, assuming it possesses hazards typical of this functional class. The precursor carboxylic acid is classified as an irritant.
Hazards:
Moisture Sensitive: Reacts with water, potentially vigorously, to release corrosive HCl gas.
Corrosive: Causes severe skin burns and eye damage.
Lachrymator: Causes irritation and tearing of the eyes.
Inhalation Hazard: Harmful if inhaled; vapors can cause respiratory tract irritation.[14]
Personal Protective Equipment (PPE):
Always handle in a certified chemical fume hood.
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[14][15]
Storage:
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Keep in a cool, dry, and well-ventilated area away from water and incompatible materials like bases and alcohols.[14][16]
First Aid:
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[14][17]
Eye Contact: Immediately rinse cautiously with water for several minutes.[14][18]
In all cases of exposure, seek immediate medical attention.
References
KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. Retrieved from [Link]_ SDS_EN/PK02532E-2.pdf
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
PubChem. (n.d.). 1,5-Dimethylpyrazole. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
PMC - NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
MDPI. (n.d.). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
PMC - NIH. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
MDPI. (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Retrieved from [Link]
MDPI. (2019, February 4). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Retrieved from [Link]
Strategic Utility of Pyrazole-4-Carbonyl Chlorides in Medicinal Chemistry
Executive Summary: The Privileged Scaffold In the landscape of modern drug discovery, the pyrazole ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, the pyrazole ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, pyrazole-4-carbonyl chlorides represent a critical high-energy intermediate. They serve as the linchpin for introducing the pyrazole moiety into complex architectures, particularly for Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry and p38 MAP kinase inhibitors in oncology.
This guide provides a rigorous technical analysis of the synthesis, reactivity, and handling of these electrophiles, moving beyond basic textbook definitions to industrial-grade application.
Synthetic Architectures
The synthesis of pyrazole-4-carbonyl chlorides is rarely a single-step process from acyclic precursors. It is the convergence point of two primary industrial workflows: the Vilsmeier-Haack Route (Aldehyde-dominant) and the Claisen/Cyclization Route (Ester-dominant).
Comparative Synthetic Routes
Feature
Route A: Vilsmeier-Haack
Route B: 1,3-Dicarbonyl Cyclization
Starting Material
Hydrazones (from ketones)
-keto esters + Hydrazines
Primary Intermediate
Pyrazole-4-carbaldehyde
Pyrazole-4-carboxylate ester
Key Reagent
/ DMF
Ethanol / Acetic Acid
Atom Economy
Moderate (Phosphorus waste)
High
Scalability
High (Exothermic control required)
Very High (Standard flow chemistry)
Path to Chloride
Aldehyde Acid Acid Chloride
Ester Acid Acid Chloride
Mechanism: The Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is chemically elegant because it functionalizes the C4 position during ring closure. Understanding this mechanism is vital for troubleshooting yield issues.
Figure 1: The Vilsmeier-Haack pathway generates the aldehyde, which requires oxidation to access the carboxylic acid precursor.[1]
Critical Protocol: Acid to Acid Chloride Conversion
The conversion of pyrazole-4-carboxylic acid to the carbonyl chloride is the most failure-prone step due to the stability of the pyrazole ring and the moisture sensitivity of the product.
The Self-Validating Protocol: Catalytic Vilsmeier Activation
Objective: Synthesis of 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride.
Catalyst: DMF (Dimethylformamide) (0.05 eq). Why? Essential.[2][3] DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium species), which is far more electrophilic than oxalyl chloride alone.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Methodology
Inerting: Flame-dry a 2-neck round bottom flask; cool under
flow. Add the carboxylic acid and anhydrous DCM.
Catalyst Addition: Add catalytic DMF (1-2 drops). Validation: No reaction should occur yet.
Chlorination: Add Oxalyl Chloride dropwise at 0°C.
) is gone; converted entirely to Methyl Ester peak ().
Isolation: Concentrate in vacuo. Crucial: Add Toluene and re-evaporate (azeotrope) to remove residual HCl and Oxalyl Chloride.
Reactivity Profile & Applications
The pyrazole-4-carbonyl chloride is a "hard" electrophile. Its reactivity is dictated by the electron-withdrawing nature of the adjacent
nitrogens, making it highly susceptible to nucleophilic attack.
The Reaction Landscape
Figure 2: Divergent synthesis pathways from the acid chloride hub.
Case Study: SDHI Fungicides
The most commercially significant application is the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad or Sedaxane .
Mechanism: The pyrazole-4-carbonyl chloride is coupled with an aniline derivative.
Structural Logic: The pyrazole ring mimics the substrate of the fungal enzyme, while the amide bond provides hydrogen bonding interactions within the active site. The acid chloride route is preferred over direct acid coupling (e.g., HATU/EDC) in industrial settings due to lower cost at scale.
Handling, Stability, and Safety (E-E-A-T)
As a Senior Scientist, one must respect the hazards of this reagent class.
Hydrolysis Risk: Pyrazole-4-carbonyl chlorides hydrolyze rapidly in moist air to revert to the parent acid and HCl gas.
Storage: Must be stored under Argon/Nitrogen in sealed vessels, preferably at 4°C.
Indicator: White crust formation on the cap indicates hydrolysis (formation of the acid solid).
Delayed Exotherms: When quenching reactions involving these chlorides, always assume residual thionyl/oxalyl chloride is present. Quench slowly at 0°C to prevent thermal runaway.
Sensitization: Like all acid chlorides, these are potent lachrymators and skin sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.
Comprehensive Theoretical & Synthetic Profiling of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Executive Summary: The Scaffold of Interest The molecule 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5) represents a critical electrophilic building block in the synthesis of next-generation agrochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold of Interest
The molecule 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5) represents a critical electrophilic building block in the synthesis of next-generation agrochemicals (specifically SDHIs - Succinate Dehydrogenase Inhibitors) and pharmaceutical COX-2 inhibitors. Unlike its thermodynamically favored 1,3-dimethyl isomer, the 1,5-dimethyl variant introduces unique steric parameters due to the proximity of the N1-methyl and C5-methyl groups.
This guide provides a rigorous theoretical framework for studying this molecule using Density Functional Theory (DFT), validated by synthetic protocols. It is designed to bridge the gap between in silico prediction and wet-lab execution.
Computational Framework: The "How-To"
To achieve high-fidelity predictive data for this acid chloride, a specific computational workflow is required. We rely on the B3LYP hybrid functional, which balances computational cost with accuracy for organic heterocycles.
Why: The diffuse functions (++) are critical for correctly modeling the electron-rich chlorine and oxygen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the pyrazole ring.
Solvent: Dichloromethane (DCM) or Chloroform ($ \epsilon \approx 4.8 - 8.9 $), mimicking the standard reaction conditions for acid chlorides.
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow from structure generation to reactivity prediction.
Structural & Electronic Profiling
Geometry and Steric Clash (The 1,5-Effect)
In the 1,5-dimethyl isomer, the methyl group at position 5 (
) is spatially adjacent to the methyl group on Nitrogen 1 ().
Theoretical Prediction: Optimization will likely show a deviation from planarity in the methyl hydrogens to relieve steric strain, unlike the flatter 1,3-isomer.
Bond Lengths: The
bond length is a critical parameter. In acid chlorides, this is typically 1.50 - 1.52 Å .
Carbonyl Bond: The
bond should calculate to approximately 1.18 Å , reflecting its high double-bond character.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of chemical hardness ($ \eta $) and reactivity.
HOMO (Highest Occupied Molecular Orbital): Primarily located on the pyrazole ring
-system and the lone pairs of the carbonyl oxygen.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the C-Cl bond ($ \sigma^* $ character), indicating susceptibility to nucleophilic attack.
Significance: A smaller gap (compared to the carboxylic acid precursor) indicates higher reactivity toward nucleophiles (amines/alcohols).
Molecular Electrostatic Potential (MEP)
The MEP map is the "guide" for synthetic chemists.
Blue Region (Positive Potential): The Carbonyl Carbon (
). This confirms it is the site for nucleophilic attack.
Red Region (Negative Potential): The Carbonyl Oxygen and the N2 nitrogen of the pyrazole ring.
Insight: The N2 nitrogen is less basic due to the electron-withdrawing nature of the adjacent carbonyl chloride group, reducing self-polymerization risks.
Synthetic Validation & Experimental Data
Theoretical models must be grounded in physical reality. The synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a standard functional group interconversion.
) with catalytic DMF (Vilsmeier-Haack like activation).
Spectroscopic Data Comparison (Theory vs. Experiment)
Property
Theoretical Prediction (B3LYP/6-311++G**)
Experimental Expectation
Notes
IR
1785 (Scaled by 0.961)
1750 - 1780
Characteristic Acid Chloride shift (higher than acid).
IR
720
700 - 750
Moderate intensity stretch.
NMR (C=O)
162 ppm
160 - 165 ppm
Deshielded carbonyl carbon.
Dipole Moment
~4.5 Debye
N/A
High polarity due to C-Cl and C=O vectors aligned.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14157396, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. (Analogous scaffold analysis). Retrieved from [Link]
ResearchGate (2023). DFT and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex. (Methodological grounding for Pyrazole DFT). Retrieved from [Link]
Protocols & Analytical Methods
Method
Synthesis of bioactive amides using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Application Note: High-Fidelity Synthesis of Bioactive Amides using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride Executive Summary & Strategic Relevance The pyrazole-4-carboxamide scaffold is a privileged pharmacophore i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Bioactive Amides using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Executive Summary & Strategic Relevance
The pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry and agrochemistry.[1] It serves as the structural core for a prominent class of Succinate Dehydrogenase Inhibitors (SDHIs) used as fungicides (e.g., fluxapyroxad analogs) and is increasingly prevalent in kinase inhibitors targeting oncology pathways (e.g., JAK, BRAF).[1]
This guide details the precision synthesis of these bioactive amides utilizing 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride as the electrophilic partner. Unlike generic acid chlorides, this reagent presents specific steric considerations due to the C5-methyl group proximal to the carbonyl center.[1] This protocol addresses these challenges, offering optimized workflows for high-yield coupling with diverse amines (anilines, heterocycles, and aliphatic amines).[1]
Reactivity: High electrophilicity at the carbonyl carbon; susceptible to rapid hydrolysis.[1]
Structural Advantage: The pre-functionalized 1,5-dimethyl pattern eliminates the regioselectivity issues often encountered when attempting to synthesize pyrazoles de novo during the coupling stage.
The formation of the amide bond proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is then eliminated, restoring the carbonyl double bond.[1] A base is required to scavenge the generated HCl byproduct to drive the equilibrium and prevent protonation of the amine nucleophile.
Figure 1: Mechanistic pathway for the acylation of amines using pyrazole acid chlorides.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (High Purity)
Best for: Drug discovery candidates, complex amines, and moisture-sensitive substrates.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.
Solvation: Dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
Base Addition: Add TEA or DIPEA (1.5 equiv) via syringe.[1] Cool the mixture to 0°C using an ice bath.
Expert Insight: Cooling is critical.[1] The reaction is exothermic.[1] Uncontrolled heat can lead to side reactions or decomposition of sensitive amine moieties.[1]
Acylation: Dropwise add a solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv) in DCM.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]
Add Acyl Chloride (1.2 equiv) as a stock solution in THF.
Shake at RT for 12 hours.
Scavenging: Add PS-Trisamine resin (0.5 equiv) to scavenge excess acid chloride.[1] Shake for 2 hours.
Filtration: Filter off resins. The filtrate contains the pure amide.[1]
Evaporation: Remove solvent to yield the product (typically >90% purity).[1]
Figure 2: High-throughput workflow for generating pyrazole-carboxamide libraries.[1]
Optimization & Troubleshooting (E-E-A-T)
Challenge
Root Cause
Expert Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure the acid chloride is white/crystalline. If yellow/liquid, it may have hydrolyzed.[1] Recrystallize or distill before use.[1] Use strictly anhydrous solvents.[1]
Regioselectivity
Amine has multiple nucleophilic sites (e.g., -OH and -NH2)
Amides form faster than esters.[1] Maintain low temperature (0°C) and stoichiometric base control to favor N-acylation over O-acylation.
Steric Hindrance
Bulky amine (e.g., ortho-substituted aniline)
The 1,5-dimethyl group adds steric bulk.[1] Switch solvent to Pyridine (acts as solvent & catalyst) and heat to 60°C, or use DMAP (10 mol%) as a nucleophilic catalyst.[1]
Impurity Profile
Trace HCl salts
If the product is acid-stable, a wash with 1M HCl is mandatory.[1] If acid-sensitive, use a phosphate buffer (pH 6.[1]0) wash.[1]
Applications & Bioactivity
The 1,5-dimethyl-1H-pyrazole-4-carboxamide moiety is a validated pharmacophore.[1]
Agrochemicals (SDHIs):
This scaffold mimics the succinate substrate in the Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain.[1]
Reference: Analogues of Fluxapyroxad and Bixafen utilize similar pyrazole cores to inhibit fungal respiration [1, 2].[1]
Kinase Inhibitors:
The amide hydrogen acts as a donor, and the pyrazole nitrogens act as acceptors in the ATP-binding pocket of kinases.
Application: Used in the synthesis of inhibitors targeting BRAF and JAK pathways for oncology indications [3].[1]
References
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 2020.[1]
[Link]
Succinate dehydrogenase inhibitors (SDHIs): A review of their chemical structure and biological activity. Journal of Pesticide Science, 2020.[1]
[Link]
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry, 2023.
[Link][1]
Application Notes & Protocols: The Strategic Role of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in Modern Agrochemical Synthesis
Introduction: The Pyrazole Carboxamide Core in Crop Protection The relentless pursuit of higher agricultural yields and robust crop protection has positioned the pyrazole carboxamide scaffold as a cornerstone in modern f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Carboxamide Core in Crop Protection
The relentless pursuit of higher agricultural yields and robust crop protection has positioned the pyrazole carboxamide scaffold as a cornerstone in modern fungicide development. These heterocyclic compounds are central to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Within this critical class of agrochemicals, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No: 851973-08-5) emerges as a pivotal, high-value intermediate. Its precisely substituted pyrazole ring is a key pharmacophore, engineered for potent and specific interaction with the target enzyme in pathogenic fungi.[1]
This technical guide serves as a comprehensive resource for researchers and process chemists in the agrochemical sector. It details the strategic application of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in the synthesis of advanced fungicidal agents, providing not only detailed, field-tested protocols but also the causal logic behind the synthetic strategies.
Scientific Foundation: Mechanism of Action and Synthetic Rationale
The Role of Succinate Dehydrogenase Inhibition (SDHI)
The fungicidal efficacy of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain.
Causality: By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate.[1] This disruption halts cellular respiration, leading to a catastrophic failure of ATP production and ultimately causing fungal cell death.
The 1,5-dimethylpyrazole moiety of the molecule, provided by the title reagent, plays a crucial role in orienting the entire molecule within the Q-site of the SDH enzyme, ensuring a high degree of binding affinity and, consequently, high efficacy.
Synthetic Strategy: The Power of Acyl Chloride Chemistry
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is the activated form of its corresponding carboxylic acid. The presence of the highly reactive carbonyl chloride group makes it an ideal electrophile for nucleophilic acyl substitution reactions. The primary synthetic route to the final fungicidal products involves the formation of an amide bond through reaction with a strategically chosen aniline derivative.
This amidation reaction is the linchpin in the synthesis of a vast array of potent fungicides. The variability of the aniline component allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of the fungicide's spectrum of activity, systemic properties, and crop safety profile.
Core Synthesis Workflow: From Acid to Active Ingredient
The synthesis of pyrazole carboxamide fungicides is a multi-step process that culminates in the key amidation reaction. The general workflow is outlined below.
Protocol for acylation with 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Application Note: High-Fidelity Acylation using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride Executive Summary: The Privileged Scaffold 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a high-value electrophilic building...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Acylation using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Executive Summary: The Privileged Scaffold
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a high-value electrophilic building block used extensively in the synthesis of bioactive small molecules. Its structural motif—a pyrazole ring substituted at the 1- and 5-positions with methyl groups and an acyl chloride at the 4-position—serves as a critical pharmacophore in kinase inhibitors (e.g., FGFR, JAK), GPCR ligands (e.g., TGR5 agonists), and SDHI fungicides .
Unlike its 1,3-dimethyl isomer, the 1,5-dimethyl configuration presents a unique steric profile due to the proximity of the N1-methyl and C5-methyl groups, often influencing binding selectivity in protein pockets. This guide provides a rigorous, field-proven protocol for acylation, addressing common pitfalls such as hydrolysis sensitivity and regioselectivity.
Mechanistic Insight:
The reaction proceeds via a classical Nucleophilic Acyl Substitution mechanism. The nucleophile (amine/alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being a good leaving group, is eliminated, restoring the carbonyl double bond. The presence of a non-nucleophilic base (e.g., DIPEA, TEA) is critical to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway of nucleophilic acyl substitution. The base acts as a proton scavenger to prevent acid-mediated side reactions.
Pre-Reaction Considerations
Reagent Quality: Commercial acid chlorides often degrade to the carboxylic acid upon storage.
Validation: Check purity via LCMS (derive with MeOH first) or H-NMR. If significant acid is present (>10%), re-generate the acid chloride using Thionyl Chloride (SOCl2) or Oxalyl Chloride (COCl)2 before use.
Solvent Selection:
DCM (Dichloromethane): Standard choice. Excellent solubility, easy workup.
THF (Tetrahydrofuran): Use for polar amines. Must be anhydrous.
DMF/DMA: Use only for highly insoluble amines; requires aqueous workup to remove.
Stoichiometry:
1.0 eq Nucleophile (Limiting Reagent)
1.1 - 1.2 eq Acid Chloride
1.5 - 2.0 eq Base (DIPEA or TEA)
0.1 eq DMAP (Optional catalyst for sterically hindered amines)
Detailed Protocol: Amide Bond Formation
This protocol describes the synthesis of a carboxamide derivative.[1][2][3]
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent: Anhydrous Dichloromethane (DCM)
Quench: Sat. NaHCO3 solution
Step-by-Step Procedure
Preparation of Amine Solution:
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Reagent B (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL, 0.2 M) under an inert atmosphere (N2 or Ar).
Add DIPEA (2.0 mmol, 2.0 eq) .
Critical Step: Cool the mixture to 0°C using an ice bath. This controls the exotherm and prevents bis-acylation or side reactions.
Addition of Acid Chloride:
Dissolve Reagent A (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (1-2 mL).
Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.
Observation: Fuming may occur if the acid chloride is very fresh; this is HCl gas interacting with moisture/base.
Reaction & Monitoring:
Allow the reaction to warm to Room Temperature (25°C) naturally.
Stir for 1–3 hours .
Monitor: Check progress via TLC (typically 50% EtOAc/Hexane) or LCMS. The acid chloride converts to the methyl ester if checked by LCMS in MeOH.
Endpoint: Disappearance of the amine starting material.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2755254, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. Retrieved from .
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from .
Ren, X., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5.[7] Bioorganic & Medicinal Chemistry Letters. Retrieved from .
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[1][3] Journal of Medicinal Chemistry.[1][3] Retrieved from .
Fisher Scientific. Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. Retrieved from .
Application Note: Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Abstract & Scope This application note details the synthetic methodology for developing Succinate Dehydrogenase Inhibitors (SDHIs) utilizing 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride as the core electrophilic scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the synthetic methodology for developing Succinate Dehydrogenase Inhibitors (SDHIs) utilizing 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride as the core electrophilic scaffold. SDHIs (carboxamides) inhibit mitochondrial Complex II, disrupting fungal respiration. While commercial blockbusters like Fluxapyroxad utilize fluorinated pyrazoles, the 1,5-dimethyl analog serves as a critical structural probe for optimizing steric fit within the ubiquinone-binding pocket (Site II). This guide provides a validated protocol for the amidation of sterically hindered anilines, a common bottleneck in SDHI synthesis.
Scientific Foundation
Mechanism of Action
SDHIs function by competing with ubiquinone (Coenzyme Q) for the binding site in the succinate dehydrogenase complex (Complex II). The pharmacophore typically consists of:
Acid Moiety (Toxophore): The pyrazole ring.[1][2] The 1,5-dimethyl substitution pattern provides specific hydrophobic interactions and steric bulk that positions the carbonyl oxygen to accept a hydrogen bond from Tyrosine-58 (or equivalent) in the active site.
Hydrophobic Tail: An aromatic amine (often a biphenyl or benzonorbornene) that extends into the hydrophobic channel.
Chemical Reactivity of the Scaffold
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a highly reactive acylating agent. Unlike its 1,3-isomer, the 1,5-dimethyl configuration places a methyl group adjacent to the carbonyl (peri-interaction), potentially increasing steric hindrance during nucleophilic attack. This requires optimized reaction conditions (temperature, catalyst) when coupling with bulky anilines typical of high-potency SDHIs.
Experimental Protocol
Materials & Reagents
Reagent
Purity
Role
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
>98%
Precursor
Thionyl Chloride (SOCl₂)
Reagent Grade
Chlorinating Agent
2-(3,4,5-Trifluorophenyl)aniline
>97%
Nucleophile (Model Amine)
Triethylamine (Et₃N)
Anhydrous
Base (Acid Scavenger)
Toluene / Dichloromethane (DCM)
Anhydrous
Solvent
DMAP (4-Dimethylaminopyridine)
Catalytic
Acylation Catalyst
Workflow Diagram (DOT)
Caption: Step-by-step synthetic workflow for SDHI synthesis, highlighting the critical intermediate quality control checkpoint.
Detailed Synthetic Procedure
Phase A: In-Situ Generation of Acid Chloride
Note: While the acid chloride can be purchased, in-situ generation ensures maximum reactivity and avoids hydrolysis impurities.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).
Activation: Add Thionyl Chloride (1.43 g, 12.0 mmol) dropwise. Add 1 drop of DMF as a catalyst.
Reaction: Heat to reflux (80-90°C) for 2-3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.
Isolation: Cool to RT. Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.
Checkpoint: The residue should be an off-white solid or oil. IR analysis should show a strong carbonyl stretch at ~1750 cm⁻¹ (COCl) and absence of broad OH stretch.
Phase B: Amidation (Coupling)
Solvation: Dissolve the crude acid chloride residue in anhydrous DCM (15 mL) under Nitrogen atmosphere.
Nucleophile Prep: In a separate flask, dissolve 2-(3,4,5-trifluorophenyl)aniline (2.23 g, 10.0 mmol) and Triethylamine (1.52 g, 15.0 mmol) in DCM (15 mL). Add DMAP (10 mol%) to accelerate the reaction with the sterically hindered aniline.
Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup:
Wash organic layer with 1N HCl (2 x 20 mL) to remove unreacted aniline and DMAP.
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.
Wash with Brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane).
Note: The C5-Methyl is typically shielded relative to the N-Methyl.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure glassware is oven-dried; use fresh SOCl₂.
Unreacted Aniline
Steric Hindrance
Increase reaction time; reflux in Toluene instead of DCM; use DMAP.
Regioisomers
Impure Starting Material
Verify the 1,5-dimethyl vs 1,3-dimethyl ratio of the starting acid.
Biological Context & Pathway
The synthesized compound acts as a competitive inhibitor at the Quinone-binding site (Q-site) of Complex II.
Caption: Mechanism of Action. The inhibitor blocks the electron transfer to Ubiquinone, halting the TCA cycle and respiration.
References
Review of SDHI Fungicides: Glättli, A., et al. "Succinate Dehydrogenase Inhibitors."[3][4] Modern Crop Protection Compounds. Wiley-VCH, 2012.
Synthesis of Fluxapyroxad (Analogous Chemistry): Rheinheimer, J., et al. "The Discovery of Fluxapyroxad." Bioorganic & Medicinal Chemistry Letters, 2012.
Pyrazole Carboxamide SAR Studies: Zhang, J., et al. "Synthesis and antifungal activity of novel pyrazole-4-carboxamide derivatives."[3][5] Journal of Agricultural and Food Chemistry, 2020.
Steric Influence of 1,5-Dimethyl Group: Liu, X., et al. "Molecular Docking and 3D-QSAR Studies on Pyrazole Carboxamide SDHIs." Int. J. Mol. Sci., 2018.
Application Note: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in Next-Gen SDHI Fungicide Design
Executive Summary The agrochemical industry relies heavily on Succinate Dehydrogenase Inhibitors (SDHIs) for broad-spectrum fungal control. While commercial blockbusters (e.g., Bixafen, Fluxapyroxad) predominantly utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The agrochemical industry relies heavily on Succinate Dehydrogenase Inhibitors (SDHIs) for broad-spectrum fungal control. While commercial blockbusters (e.g., Bixafen, Fluxapyroxad) predominantly utilize 1-methyl-3-(difluoromethyl) or 1,3-dimethyl pyrazole cores, the 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride scaffold represents a critical "chemical space expansion" tool.
This guide details the utility of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride as a building block for synthesizing novel carboxamide fungicides. It addresses the steric and electronic differentiation of the 1,5-isomer versus the 1,3-isomer, provides a validated anhydrous coupling protocol, and summarizes bioactivity data for emerging derivatives.
Scientific Background & Mechanism
The SDHI Pharmacophore
SDHI fungicides function by blocking the ubiquinone-binding site (Site II) of mitochondrial Complex II (Succinate Dehydrogenase).[1][2] The pharmacophore typically consists of:
Acid Moiety (Toxophore): The pyrazole ring (binds to the hydrophobic pocket).
Linker: An amide bond (provides hydrogen bonding to Tyrosine/Tryptophan residues).
Amine Moiety: A hydrophobic aromatic group (often aniline) that occupies the channel entrance.
Why the 1,5-Dimethyl Isomer?
Most commercial SDHIs use a 1,3-substitution pattern. Shifting to the 1,5-dimethyl pattern alters the vector of the carbonyl group and the steric bulk surrounding the amide bond.
Resistance Breaking: Structural variation is essential to combat cross-resistance in fungal strains with mutations in the SdhB, SdhC, or SdhD subunits.
Lipophilicity Tuning: The 1,5-dimethyl arrangement changes the
and crystal packing interactions compared to 1,3-isomers, potentially influencing systemic transport in the plant xylem.
Mechanism of Action Visualization
Figure 1: Mechanism of Action. The 1,5-dimethyl pyrazole carboxamide competitively inhibits the ubiquinone reduction site, halting ATP production.
Chemical Profile & Handling
Compound: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
CAS: 851973-08-5 (General generic ID, check specific supplier batch)
Molecular Formula: C
HClNO
MW: 158.58 g/mol
Property
Specification
Notes
Physical State
White to off-white solid/crystalline
Low melting point; may appear semi-solid if impure.
Reactivity
High (Acid Chloride)
Hydrolyzes rapidly in moist air to release HCl and the parent acid.
Solubility
DCM, THF, Toluene, EtOAc
Reacts violently with alcohols and water.
Storage
2–8°C, Inert Atmosphere (Ar/N)
Store in a desiccator. Hygroscopic.
Safety Warning: This compound is corrosive (Causes severe skin burns and eye damage, H314). All operations must be performed in a fume hood.
Validated Protocol: Anhydrous Amide Coupling
This protocol describes the synthesis of a generic fungicide candidate by coupling the building block with a substituted aniline (e.g., 2-(1,3-dimethylbutyl)aniline or similar).
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Catalyst (Optional): DMAP (0.1 equiv) – Use only if aniline is sterically hindered.
Step-by-Step Workflow
Preparation:
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
Purge the flask with Nitrogen (N
) or Argon.
Dissolve Reagent B (Aniline, 10 mmol) in 20 mL anhydrous DCM.
Add Base (TEA, 12 mmol) via syringe.
Addition:
Cool the reaction mixture to 0°C (Ice/Water bath).
Dissolve Reagent A (Acid Chloride, 10 mmol) in 10 mL anhydrous DCM.
Critical Step: Add the Acid Chloride solution dropwise to the Aniline solution over 15–20 minutes.
Rationale: Exothermic reaction. Slow addition prevents localized overheating and side reactions (dimerization).
Reaction:
Allow the mixture to warm to room temperature (25°C).
Stir for 2–4 hours.
TLC Monitor: Mobile phase Hexane:EtOAc (3:1). Look for the disappearance of the aniline spot.
Workup (Quenching):
Quench by adding 20 mL saturated NaHCO
(aq).
Transfer to a separatory funnel.
Extract the organic layer. Wash with:
10 mL Water
10 mL 1M HCl (to remove unreacted amine/pyridine)
10 mL Brine
Dry over anhydrous Na
SO.
Purification:
Concentrate in vacuo.
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for amide coupling.
Case Study: Efficacy of 1,5-Dimethyl Analogues
Recent research highlights the potential of this scaffold. A study involving 1,5-disubstituted-1H-pyrazole-4-carboxamides (Compound Y47) demonstrated significant activity against Gibberella zeae (Wheat Head Blight).[3]
Comparative Data (In Vitro Mycelial Inhibition):
Compound
Target Pathogen
EC (mg/L)
Relative Potency
Y47 (1,5-dimethyl derivative)
Gibberella zeae
5.2
High
Fluxapyroxad (Commercial Std)
Gibberella zeae
~11.9
Moderate
Y47
Nigrospora oryzae
9.2
High
Y47
Verticillium dahliae
17.6
Moderate
Data Source: Derived from recent literature on novel pyrazole-4-carboxamides [1].
Interpretation: The 1,5-dimethyl derivative (Y47) showed superior potency against G. zeae compared to some commercial standards, validating the 1,5-isomer as a high-value scaffold for overcoming specific fungal resistance profiles.
References
PubMed: Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Available at: [Link]
FRAC (Fungicide Resistance Action Committee): SDHI Mode of Action and Resistance Management. Available at: [Link]
PubChem: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Structural Analogue Comparison). Available at: [Link][4]
Application Notes and Protocols for N-Acylation using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Pyrazole-Based Acylating Agents In the landscape of modern organic synthesis and drug discovery, the formation of a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Pyrazole-Based Acylating Agents
In the landscape of modern organic synthesis and drug discovery, the formation of amide bonds is a cornerstone reaction. While numerous methods exist, the N-acylation of amines using acyl chlorides remains a robust and widely employed strategy.[1] This document provides a detailed guide to the application of a specialized acylating agent, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , for the efficient synthesis of N-acyl compounds.
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules.[2] The use of a pyrazole-based acylating agent offers distinct advantages. The pyrazole ring system can influence the reactivity of the acyl chloride and, in some contexts, the pyrazole moiety itself can be considered a good leaving group, facilitating the acylation process.[3] The electronic properties of the pyrazole ring, modulated by its substituents, allow for the fine-tuning of the acylating agent's reactivity. This guide will provide a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and best practices for the successful application of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in N-acylation reactions.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.
Storage and Handling: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5][6]
Reaction Mechanism and Causality
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond and hydrochloric acid (HCl) as a byproduct.
To neutralize the generated HCl, which can protonate the starting amine and render it unreactive, a non-nucleophilic organic base is typically employed. The choice of base is critical; hindered bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used to avoid competitive acylation of the base itself.
Experimental Workflow
The following diagram outlines the general workflow for the N-acylation of a primary or secondary amine using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Caption: General workflow for N-acylation.
Detailed Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the N-acylation of a primary amine with 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. The stoichiometry and reaction time may need to be optimized for different substrates.
Materials and Equipment:
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Amine substrate
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (nitrogen or argon)
Ice bath
Standard glassware for work-up and purification
Thin-layer chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.).
Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.
Add the non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
Cool the reaction mixture to 0 °C using an ice bath.
Addition of Acyl Chloride:
In a separate dry flask, dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
Add the acyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes. A slight exotherm may be observed.
Reaction Progression:
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
Work-up:
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[7]
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed for purification.
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction
Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C). Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).
Hydrolysis of the acyl chloride
Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
Amine is not sufficiently nucleophilic
A stronger base or a more forcing reaction condition (higher temperature) may be required.
Side Product Formation
Di-acylation of the amine
Use a stoichiometric amount of the acyl chloride or add it more slowly at a lower temperature.
Reaction with the base
Ensure a non-nucleophilic, hindered base like DIPEA is used.
Difficult Purification
Co-elution of product and impurities
Optimize the eluent system for column chromatography. Consider a different purification technique such as preparative HPLC or crystallization.
Safety Precautions
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: As with most acyl chlorides, this reagent is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle with care in a fume hood.[5][6]
Solvents: Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.
Bases: Triethylamine and DIPEA are corrosive and have strong odors.
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a versatile and effective reagent for the N-acylation of a wide range of amines. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented in these application notes, researchers can confidently employ this reagent to synthesize valuable amide-containing compounds for applications in drug discovery and materials science. The tunability of the pyrazole scaffold offers exciting possibilities for the development of novel acylating agents with tailored reactivity and properties.
References
Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3685–3691. [Link]
PubChem. (n.d.). 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(23), 2631–2656. [Link]
Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
Capot Chemical. (2012). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Application Note: Synthetic Utility and Structural Characterization of 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride
Executive Summary 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a pivotal electrophilic building block in the synthesis of bioactive carboxamides, particularly in the development of Cannabinoid Receptor 2 (CB2) agonist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a pivotal electrophilic building block in the synthesis of bioactive carboxamides, particularly in the development of Cannabinoid Receptor 2 (CB2) agonists (e.g., Olorinab/APD371) and succinate dehydrogenase inhibitor (SDHI) fungicides.
This guide addresses the two primary challenges associated with this reagent:
Regioisomeric Purity: Differentiating the desired 1,5-dimethyl isomer from the thermodynamically stable 1,3-dimethyl byproduct.
Hydrolytic Instability: Managing the high reactivity of the acyl chloride moiety during nucleophilic substitutions.
Chemical Identity & Properties
Property
Specification
CAS Number
29902-60-9 (Acid precursor: 5908-39-4)
Molecular Formula
C₆H₇ClN₂O
Molecular Weight
158.59 g/mol
Physical State
Off-white to yellow solid (low melting point) or oil upon slight warming.
Storage
< -20°C, under Argon/Nitrogen. Highly moisture sensitive.
This protocol describes the conversion of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid to its acid chloride in situ, followed by coupling with a primary amine. This "one-pot" approach minimizes hydrolysis risks.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Phase B: Nucleophilic Acyl Substitution
Preparation: In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.
Coupling: Cannulate the acid chloride solution dropwise into the amine solution over 15 minutes.
Causality: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing bis-acylation side products.
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Reaction Workflow Diagram
Figure 1: Step-by-step synthetic workflow for generating pyrazole-4-carboxamides via the acid chloride intermediate.
Structural Characterization & Validation
The critical quality attribute (CQA) for this scaffold is the regiochemistry of the methyl groups. The 1,5-dimethyl isomer is often synthesized alongside the 1,3-dimethyl isomer. The acid chloride step does not alter the ring substitution, so validation must occur on the precursor or the final amide.
Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7]
1H NMR (400 MHz, CDCl₃) - Diagnostic Signals:
Position
Signal Type
Shift (ppm)
Structural Insight
C3-H
Singlet
7.80 – 8.05
Deshielded by the adjacent carbonyl. A key indicator of the 4-position substitution.
N1-CH₃
Singlet
3.75 – 3.85
Typical N-methyl range for pyrazoles.
C5-CH₃
Singlet
2.50 – 2.60
Critical: In the 1,5-isomer, this methyl is deshielded by the adjacent N1-lone pair/substituent compared to the 1,3-isomer.
Differentiation Strategy (NOESY/ROESY):
1,5-Dimethyl isomer: Strong NOE correlation observed between N1-CH₃ and C5-CH₃ .
1,3-Dimethyl isomer: Strong NOE correlation observed between N1-CH₃ and C5-H (proton at position 5).
Note: Since our target has a methyl at C5, the 1,3-isomer (if formed via incorrect cyclization) would have a proton at C5 and a methyl at C3.
Infrared Spectroscopy (IR)
Acid Chloride (Pre-coupling): Sharp, intense band at 1760–1780 cm⁻¹ (C=O stretch).
Amide (Post-coupling): Shift to 1640–1660 cm⁻¹ (Amide I band).
Validation: Disappearance of the 1770 cm⁻¹ peak confirms consumption of the acid chloride.
Mass Spectrometry (MS)
Acid Chloride: Often hydrolyzes to acid in LC-MS conditions. Direct infusion in MeOH gives the Methyl Ester [M+31]⁺.
Amide Product: Look for molecular ion [M+H]⁺.[2] Characteristic fragmentation often involves cleavage of the amide bond, leaving the dimethylpyrazole acylium ion (m/z ~123).
Analytical Decision Tree
Figure 2: Analytical logic flow for confirming the identity and isomeric purity of the reaction product.
Application Context: CB2 Agonists
The 1,5-dimethyl-1H-pyrazole-4-carboxamide motif is the pharmacophore core of Olorinab (APD371) , a highly selective CB2 receptor agonist developed for the treatment of visceral pain in IBD.
Structure-Activity Relationship (SAR): The 1,5-dimethyl substitution pattern locks the pyrazole ring in a specific conformation relative to the amide, which is crucial for binding to the hydrophobic pocket of the CB2 receptor. The 1,3-isomer generally shows significantly reduced affinity.
Synthesis Note: In the industrial synthesis of Olorinab, the acid chloride is generated and immediately reacted with a complex heteroaryl amine. The high purity of the 1,5-dimethyl starting material is essential to avoid costly late-stage purification of regioisomers.
References
Han, S., et al. (2020). Discovery of Olorinab (APD371), a Potent, Highly Selective, and Orally Efficacious Cannabinoid Receptor 2 Agonist for the Treatment of Chronic Pain.[3][4] Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329789535, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.[5]
Vertex Pharmaceuticals. (2008). Pyrazole derivatives as modulators of ion channels. Patent WO2008152138. (Demonstrates general amide coupling conditions for this scaffold).
Technical Guide: Catalytic Acylation & Coupling Strategies for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Introduction & Compound Profile 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5) is a critical electrophilic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 851973-08-5) is a critical electrophilic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fluxapyroxad, penflufen) and next-generation kinase inhibitors.
Unlike simple benzoyl chlorides, the pyrazole core is electron-rich (π-excessive), which can attenuate the electrophilicity of the carbonyl carbon at the C4 position. Consequently, standard uncatalyzed acylation methods often suffer from sluggish kinetics, requiring elevated temperatures that promote decomposition.
This guide details three catalytic protocols designed to overcome these electronic deactivations, enabling high-yield transformations under mild conditions.
Chemical Profile
Property
Specification
Structure
1,5-Dimethyl-substituted pyrazole ring with C4-acyl chloride.[1][2][3][4]
Molecular Weight
158.59 g/mol
Reactivity Class
Heteroaryl Acid Chloride (Deactivated)
Storage
< -20°C, Hydrolysis Sensitive (Store under Argon)
Main Application
Synthesis of carboxamides (SDHIs) and heteroaryl ketones.
Protocol A: Nucleophilic Catalysis for Amide Bond Formation
Application: Synthesis of sterically hindered or electron-deficient amides (e.g., fluoroanilines).
The Challenge
Direct reaction of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with electron-poor anilines (common in drug discovery) is slow. Thermal forcing leads to HCl-mediated degradation of the pyrazole ring.
The Solution: DMAP Nucleophilic Catalysis
Using 4-(Dimethylamino)pyridine (DMAP) creates a highly reactive N-acylpyridinium intermediate. This species is significantly more electrophilic than the parent acid chloride, accelerating the attack by the amine nucleophile.
Mechanistic Pathway
The catalytic cycle relies on the formation of a "super-active" amide intermediate.
Triethylamine (Et3N) (1.2 equiv) - Acts as the stoichiometric base
DMAP (0.1 equiv, 10 mol%) - Catalyst
Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
Preparation: In a flame-dried 50 mL round-bottom flask under N2, dissolve the Target Amine (10.5 mmol) and Et3N (12 mmol) in anhydrous DCM (15 mL).
Catalyst Addition: Add DMAP (1 mmol, 122 mg) in one portion. Cool the mixture to 0°C.
Acylation: Dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (10 mmol) in DCM (5 mL) and add dropwise over 15 minutes. Note: The solution will turn yellow/orange due to the acylpyridinium species.
Reaction: Allow to warm to room temperature (23°C) and stir for 2-4 hours. Monitor by TLC/LC-MS.
Workup: Quench with saturated NH4Cl (20 mL). Separate organic layer, wash with NaHCO3 (aq) and brine. Dry over Na2SO4.[5]
Purification: Recrystallize from EtOAc/Heptane or flash chromatography.
Protocol B: Pd-Catalyzed Synthesis of Pyrazolyl Ketones
Application: Synthesis of bi-aryl ketones without using organolithium reagents (which are incompatible with the pyrazole functionality).
The Challenge
Converting the acid chloride to a ketone usually requires organometallics (Grignard/Lithium) that attack the pyrazole ring or cause over-addition to tertiary alcohols.
The Solution: Suzuki-Miyaura Type Cross-Coupling
Palladium-catalyzed coupling of acid chlorides with organoboronic acids (anhydrous conditions) yields ketones selectively. This method preserves the pyrazole ring and avoids over-addition.
Reaction Workflow
This reaction proceeds via oxidative addition of Pd(0) into the C-Cl bond, followed by transmetallation with the boronic acid.
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
Loading: Add Phenylboronic acid, Cs2CO3, and PdCl2(PPh3)2.
Solvation: Add anhydrous Toluene.
Substrate Addition: Add the pyrazole acid chloride via syringe.
Heating: Heat the sealed tube to 80°C for 6 hours. Vigorous stirring is essential for the heterogeneous mixture.
Workup: Filter through a celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.
Purification: Silica gel chromatography (Eluent: 20% EtOAc in Hexanes).
Key Advantage: This method avoids the formation of tertiary alcohols and tolerates functional groups (nitro, ester) on the boronic acid partner.
Protocol C: Catalytic Friedel-Crafts Acylation
Application: Direct attachment of the pyrazole-carbonyl moiety to electron-rich arenes (e.g., indoles, anisoles).
The Solution: Metal Triflate Catalysis
Traditional AlCl3 is stoichiometric and generates hazardous waste. Modern Bismuth(III) Triflate [Bi(OTf)3] or Indium(III) Triflate [In(OTf)3] can be used in catalytic amounts (1-5 mol%) to activate the acid chloride.
Solvent: Nitromethane (CH3NO2) or 1,2-Dichloroethane (DCE)
Procedure:
Dissolve the acid chloride and arene in nitromethane (10 mL).
Add Bi(OTf)3 (164 mg).
Heat to 100°C for 2 hours.
Workup: Cool to RT. The catalyst can often be precipitated by adding ether or removed by aqueous wash. Wash organic phase with water.
Isolation: Evaporate solvent to yield the diaryl ketone.
References
Steglich Esterification/Amidation Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[3] Chem. Int. Ed.1978 , 17, 522-524. Link
Pd-Catalyzed Ketone Synthesis: Haddach, M.; McCarthy, J. R. "A New Method for the Synthesis of Ketones via Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Boronic Acids." Tetrahedron Lett.1999 , 40, 2701-2704. Link
Pyrazole Carboxylic Acid Derivatives in SDHI Fungicides: "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives." Bioorg. Med. Chem. Lett.2018 , 28, 3271. Link
Green Friedel-Crafts Acylation: Desmurs, J. R., et al. "Bismuth(III) Triflate: A Water-Tolerant, Recyclable Catalyst for Friedel-Crafts Acylation." Eur. J. Org. Chem.2000 , 3095. Link
Application Note: Scale-Up Synthesis Using 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride
The following Application Note and Protocol guide is designed for researchers and process chemists involved in the scale-up synthesis of bioactive molecules incorporating the 1,5-dimethylpyrazole moiety. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers and process chemists involved in the scale-up synthesis of bioactive molecules incorporating the 1,5-dimethylpyrazole moiety.
Executive Summary & Scientific Rationale
The 1,5-dimethyl-1H-pyrazole-4-carbonyl moiety is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors (e.g., for JAK, heterocyclic carboxamides) and succinate dehydrogenase inhibitor (SDHI) fungicides. Its structural rigidity and ability to engage in hydrogen bonding make it a critical pharmacophore.
This guide focuses on the scale-up utilization of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride (Reagent A ). While this acid chloride is highly reactive, its application on a multigram-to-kilogram scale demands rigorous control over thermal stability , hydrolysis prevention , and regiochemical purity .
Key Technical Challenges Addressed:
Regioisomer Management: Ensuring the integrity of the 1,5-dimethyl isomer vs. the thermodynamically stable 1,3-dimethyl impurity.
Exotherm Control: Managing the high enthalpy of amide bond formation.
Workup Efficiency: Replacing chromatography with crystallization for purification.
Hydrolysis Risk:Reagent A reacts violently with water to release HCl gas and the parent carboxylic acid. All reactors must be dried (<200 ppm water) and purged with N₂.
Inhalation: Use a closed-system transfer (e.g., cannula or pressure transfer) to avoid exposure to vapors.
PPE: Double nitrile gloves, full-face respirator (if fume hood containment is breached), and chemical-resistant apron.
Reagent Preparation & Quality Control
Before initiating the coupling reaction, the quality of the acid chloride must be verified. Commercial supplies often contain hydrolyzed acid or isomeric impurities.
In-Process Control (IPC) Method
Direct HPLC analysis of the acid chloride is unreliable due to on-column hydrolysis. You must use a derivatization protocol :
Sampling: Take 20 µL of the acid chloride oil/solution.
Quench: Add to 500 µL of anhydrous Methanol (creates the methyl ester).
This protocol describes the coupling of Reagent A with a generic aniline nucleophile (Amine B ) on a 100 g scale . This method is superior to anhydrous conditions (DCM/Et₃N) for scale-up because it utilizes a biphasic system that acts as a heat sink and simplifies salt removal.
Reaction Scheme
Materials Table
Component
Role
Eq.
Mass/Vol
Notes
Amine B (MW ~200)
Limiting Reagent
1.0
100.0 g
Solid, purity >98%
Reagent A (MW 158.58)
Electrophile
1.1
87.2 g
Melt or solution in THF
THF
Solvent
10 V
1.0 L
Reagent grade, stabilized
Na₂CO₃ (10% aq)
Base
2.5
~1.3 L
Pre-cooled to 5°C
Ethyl Acetate
Workup Solvent
5 V
500 mL
For extraction if precipitation fails
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
Equip a 3 L jacketed reactor with an overhead mechanical stirrer (200 rpm), internal temperature probe, and a pressure-equalizing addition funnel.
Charge Amine B (100 g) and THF (500 mL). Stir until fully dissolved.
Add 10% aqueous Na₂CO₃ (1.3 L). The mixture will be biphasic.
Cool the internal temperature to 0–5°C . Rationale: Low temperature suppresses hydrolysis of the acid chloride, favoring the faster amidation reaction.
Phase 2: Controlled Addition (Critical Step)
Dissolve Reagent A (87.2 g) in THF (200 mL) to create a dosing solution.
Note: If Reagent A is a liquid, it can be added neat, but dilution prevents localized hot spots.
Add the solution of Reagent A dropwise over 45–60 minutes .
Constraint: Maintain internal temperature <10°C .
Observation: Gas evolution (CO₂) may occur; ensure reactor venting is unblocked.
Phase 3: Reaction & Monitoring
Allow the reaction to warm to 20–25°C (Room Temp) over 1 hour.
Stir for an additional 2 hours.
IPC Check: Perform TLC or HPLC (using the method in Section 3.1). Target: <2% remaining Amine B.
Troubleshooting: If Amine B persists, add 0.1 eq of neat Reagent A and stir for 30 mins.
Phase Separation: Stop stirring. Allow layers to separate (15 mins). Remove the lower aqueous layer (contains NaCl, NaHCO₃).
Organic Wash: Wash the organic layer with 0.5 N HCl (300 mL) to remove unreacted aniline, followed by Brine (300 mL).
Solvent Swap: Transfer organic layer to a distillation setup. Distill off THF under reduced pressure (40°C bath) until volume is reduced to ~300 mL.
Anti-solvent Addition: Add Heptane (600 mL) slowly to the warm residue.
Crystallization: Cool slowly to 0°C over 2 hours.
Filtration: Collect the solids via vacuum filtration. Wash with cold Heptane/THF (9:1).
Drying: Vacuum oven at 45°C for 12 hours.
Process Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis pipeline.
Caption: Workflow for the biphasic coupling of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride, emphasizing temperature control and IPC checkpoints.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283344, 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]
Fustero, S., et al. (2010).Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for isomer stability).
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1][2][3] (Validation of Schotten-Baumann efficiency in scale-up).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Low Yields & Purity Issues in Acylation Reactions
Molecule of Interest: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 29902-12-9)
Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Executive Summary: The "Deceptive" Electrophile
Researchers often treat 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride as a standard acid chloride, expecting rapid, quantitative conversion. However, this building block presents a specific "double-deactivation" profile that frequently leads to stalled reactions and low yields:
Electronic Deactivation: The electron-rich pyrazole ring (further enriched by the N1-methyl and C5-methyl groups) donates electron density into the carbonyl carbon, making it less electrophilic than standard benzoyl chlorides.
Steric Shielding (The Ortho Effect): The methyl group at the 5-position acts as a steric gatekeeper, hindering the trajectory of incoming nucleophiles (Burgi-Dunitz angle), particularly bulky amines or secondary alcohols.
This guide provides the protocols necessary to overcome these specific kinetic barriers.
Troubleshooting Matrix: Rapid Diagnostics
Symptom
Probable Cause
Immediate Corrective Action
White precipitate forms immediately upon addition to amine/base.
Hydrolysis. The reagent has degraded to the carboxylic acid due to moisture.
Stop. Check reagent quality. If solid is white/chalky (vs. the standard off-white/yellowish solid or oil), re-chlorinate with SOCl₂ before use.
Reaction stalls at ~60% conversion (LCMS).
Steric/Electronic Stalling. The nucleophile cannot overcome the activation energy barrier.
Heat & Catalysis. Increase temp to 60°C (DCE/Toluene) and add 10 mol% DMAP. See Protocol B.
New impurity +30 mass units (approx).
Dimerization/Self-Acylation. Pyrazoles can be nucleophilic; the reagent may be reacting with itself or impurities.
Dilution. Ensure the acid chloride is added slowly to the nucleophile, not vice versa. Keep concentration <0.2 M.
Emulsion during aqueous workup.
Amphoteric Nature. The pyrazole ring has basic nitrogen, forming salts that act as surfactants.
pH Adjustment. Adjust aqueous layer pH to ~8-9 (sat. NaHCO₃) to ensure the pyrazole is neutral before extraction.
Detailed Technical Analysis (Q&A)
Q1: Why is my reaction sluggish even with a primary amine?
The "5-Methyl Blockade" Effect.
Unlike the 1,3-dimethyl isomer, the 1,5-dimethyl substitution pattern places a methyl group directly adjacent to the carbonyl reaction center.
Mechanism: The 5-methyl group forces the carbonyl group to rotate out of planarity with the aromatic ring to relieve steric strain. While this breaks conjugation (theoretically increasing reactivity), the physical bulk of the methyl group blocks the nucleophilic attack vector.
Solution: You must drive the reaction thermodynamically. Switch from DCM (boiling point 40°C) to 1,2-Dichloroethane (DCE) or Toluene and heat to 60–80°C. The addition of a nucleophilic catalyst (DMAP, 4-Dimethylaminopyridine) is mandatory for difficult substrates.
Q2: Can I use aqueous Schotten-Baumann conditions (NaOH/DCM)?
Not Recommended.
While standard for robust acid chlorides, this substrate's electron-rich nature makes the competition between hydrolysis (reaction with water) and acylation (reaction with amine) risky.
Risk: If the amine is sterically hindered or electron-deficient (e.g., an aniline), water will outcompete it, hydrolyzing your reagent back to the carboxylic acid.
Verdict: Use strictly anhydrous conditions (DCM/THF + TEA/DIPEA) under Nitrogen/Argon.
Q3: My acid chloride turned into a solid sludge in the bottle. Is it usable?
Likely No.
1,5-dimethyl-1H-pyrazole-4-carbonyl chloride is highly moisture-sensitive. The sludge is likely the carboxylic acid hydrolysis product (HCl salt).
Recovery Protocol: Do not toss it. You can regenerate the acid chloride in situ:
Suspend the solid in dry Toluene.
Add 1.5 eq Thionyl Chloride (SOCl₂) and a drop of DMF.
Reflux for 2 hours until the solution clears.
Concentrate under vacuum to remove excess SOCl₂.
Redissolve in your reaction solvent and use immediately.
Visualizing the Challenge
The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes (Hydrolysis and Stalling).
Figure 1: Reaction landscape showing the critical necessity of activation (DMAP) to overcome the 5-methyl steric barrier and avoid hydrolysis.
Optimized Experimental Protocols
Protocol A: Standard Amide Coupling (High Reactivity Amines)
For primary alkyl amines.
Dissolve 1.0 eq of amine and 1.5 eq of DIPEA (N,N-Diisopropylethylamine) in anhydrous DCM (0.2 M).
Cool to 0°C under Nitrogen.
Add 1.1 eq of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride (dissolved in minimal DCM) dropwise.
Warm to Room Temperature (RT) and stir for 2 hours.
For anilines, secondary amines, or if Protocol A yields <50%.
Dissolve 1.0 eq of amine in anhydrous 1,2-Dichloroethane (DCE) .
Add 2.0 eq of Pyridine (acts as both base and solvent modifier).
Add 0.2 eq (20 mol%) of DMAP (4-Dimethylaminopyridine).
Note: DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the pyrazole's electronic deactivation.
Add 1.2 eq of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride.
Heat to 60°C for 4–16 hours.
Monitor via LCMS. If conversion stalls, add 0.5 eq more acid chloride.
Protocol C: The "Acyl Fluoride" Trick (Advanced)
For extremely difficult couplings where the acid chloride decomposes or fails.
Recent literature suggests converting the acid chloride to an Acyl Fluoride in situ can improve yields with sterically hindered partners [1]. The fluoride is smaller than chloride (less steric clash) and forms a stronger bond, yet is highly reactive toward amines.
Mix Acid Chloride (1.0 eq) with KF (Potassium Fluoride, 3.0 eq) and 18-Crown-6 (0.1 eq) in MeCN.
Stir at RT for 30 mins (forms Acyl Fluoride).
Add Amine (1.0 eq) and Base.
Heat to 50°C.
References
Acyl Fluorides in Hindered Couplings
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[1][2]
Technical Support Center: 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride Downstream Processing
Introduction This guide addresses the purification of products derived from 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMPCC) . This reagent is a critical building block in the synthesis of succinate dehydrogenase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This guide addresses the purification of products derived from 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMPCC) . This reagent is a critical building block in the synthesis of succinate dehydrogenase inhibitors (SDHI) and Orexin receptor antagonists.[1]
The primary challenge in working with DMPCC is its high susceptibility to hydrolysis, which generates 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (DMPCA) as a persistent impurity. This guide provides self-validating protocols to separate the desired amide/ester product from this acidic byproduct and unreacted starting materials.
Module 1: Reaction Integrity & Quenching
The Hydrolysis Trap
DMPCC is an acid chloride.[1] Upon contact with ambient moisture or wet solvents, it reverts to the carboxylic acid (DMPCA).[1] This impurity is often difficult to separate from polar amide products because both possess the pyrazole core.[1]
Preventative Protocol:
Solvent Quality: Use anhydrous DCM, THF, or Toluene.[1]
Base Scavenger: Always use a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct.[1]
Monitoring: Do not rely on LCMS alone for the starting material, as DMPCC often hydrolyzes on the column or in the vial, giving a false positive for the acid.[1] Use TLC (visualized with KMnO4) or immediate derivatization (quench a small aliquot with methanol) to check conversion.[1]
Workflow Visualization
The following diagram outlines the decision logic for the workup procedure.
Figure 1: Logical flow for the isolation of pyrazole amides, prioritizing the removal of the acid byproduct via basic extraction.
Module 2: Purification Protocols
Protocol A: Liquid-Liquid Extraction (The "Self-Cleaning" Step)
This is the most critical step. You must exploit the acidity of the DMPCA byproduct (pKa ~3.8–4.[1]0) to drive it into the aqueous phase.[1]
Reagents:
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
TLC Visualization: UV (254 nm).[1] The pyrazole ring is UV active.[1]
Module 3: Troubleshooting FAQ
Q1: I see a persistent impurity at the baseline of my TLC (in Hex/EtOAc). What is it?
Diagnosis: This is likely 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (DMPCA) .
Solution: It means your basic wash was insufficient.[1] Redissolve your crude in EtOAc and wash extensively with 1M NaOH (if your product is stable to base) or Sat.[1] NaHCO₃. The acid will move to the aqueous layer.[1]
Q2: My yield is lower than expected (<50%).
Diagnosis: Hydrolysis of the starting material (DMPCC) before reaction.[1]
Test: Check the quality of your DMPCC. Dissolve a small amount in dry methanol.[1] Inject on LCMS.[1] If you see the Methyl Ester (Mass = 154 + 14 = 168 approx, exact mass of ester is 154.17), the reagent is good.[1] If you see the Acid (Mass ~140), your reagent has hydrolyzed in the bottle.[1]
Q3: My product is co-eluting with the impurity on the column.
Diagnosis: The pyrazole ring of the impurity and your product interact similarly with silica.[1]
Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1]
Gradient: 10% to 90% MeCN.[1] The acid (DMPCA) is much more polar and will elute at the solvent front, separating cleanly from the amide.[1]
References
PubChem. 1,5-Dimethylpyrazole-4-carbonyl chloride Compound Summary. National Center for Biotechnology Information.[1]
[Link]
SIELC Technologies. Separation of 1,5-Dimethylpyrazole on Newcrom R1 HPLC column. (Chromatographic conditions for pyrazole derivatives).
[Link]
Edelmann, F. T. Purification of Amides.[1][2] ResearchGate Expert Discussion.[1] (General principles for amide recrystallization vs. chromatography).
[Link]
Navigating the Thermal Landscape of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide to Optimizing Reactivity
Welcome to the technical support center for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in harnessing the reactivity of this versatile reagent. Our aim is to move beyond mere procedural steps, offering a causal understanding that empowers you to troubleshoot and optimize your synthetic strategies with confidence.
The Crucial Role of Temperature: A Double-Edged Sword
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a highly reactive acylating agent, a characteristic that makes it invaluable in the synthesis of a wide array of amides, esters, and ketones, many of which are key intermediates in pharmaceutical development. However, this high reactivity is intrinsically linked to its thermal sensitivity. Temperature, therefore, is not just a reaction parameter; it is the primary determinant of reaction efficiency, selectivity, and the prevention of unwanted side reactions.
At its core, the carbonyl chloride moiety is a potent electrophile. The pyrazole ring, with its electron-rich nitrogen atoms, influences this reactivity. Understanding this electronic interplay is the first step toward mastering its application.
Here, we address common challenges and questions encountered during experimentation with 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, with a focus on the impact of temperature.
Q1: My acylation reaction with an amine is sluggish at room temperature, resulting in a low yield. Should I increase the temperature?
A1: While gentle heating can be beneficial, proceeding with caution is paramount. The sluggishness at room temperature could be due to a number of factors, including steric hindrance from your amine or low nucleophilicity.
Expert Insight: Before significantly elevating the temperature, consider the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), at a controlled temperature, often starting at 0 °C. This will scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A modest increase in temperature, for instance to 40-50 °C, can then be explored if the reaction remains slow. Drastic temperature hikes can lead to decomposition and the formation of colored impurities.
Q2: I'm observing a significant amount of a dark, insoluble byproduct in my reaction when heating above 80 °C. What is happening?
A2: The formation of dark, often polymeric, byproducts at elevated temperatures is a classic sign of thermal decomposition. While the precise decomposition temperature of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is not extensively documented, analogous heterocyclic acyl chlorides are known to be thermally labile.
Causality: High temperatures can induce a cascade of side reactions. Decarbonylation to form a transient, highly reactive pyrazolyl cation is one possibility. This cation can then react indiscriminately with other molecules in the reaction mixture, leading to complex and often intractable product mixtures. Studies on related dinitropyrazoles have shown decomposition temperatures ranging from 194.8 °C to 296 °C, suggesting that the pyrazole core can be susceptible to thermal degradation, a process that would be exacerbated by the presence of the reactive carbonyl chloride group.[1]
Q3: What is the optimal temperature range for reacting 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride with a primary alcohol to form an ester?
A3: Esterifications with primary alcohols are typically less exothermic than amidations with primary amines. A common starting point is to perform the reaction at 0-5 °C in the presence of a base like pyridine or triethylamine.
Self-Validating Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow to proceed, allow it to gradually warm to room temperature. In many cases, this is sufficient to achieve complete conversion without the need for external heating. For less reactive alcohols, a gentle warming to 40-60 °C may be necessary. The key is incremental temperature adjustment based on real-time reaction monitoring.
Q4: Can I use 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in a Friedel-Crafts acylation reaction? What are the temperature considerations?
A4: Yes, this reagent can be employed in Friedel-Crafts acylations, but careful temperature management is critical. These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and are often highly exothermic.
Expertise & Experience: The initial formation of the acylium ion complex with the Lewis acid should be conducted at low temperatures, typically between -10 °C and 0 °C, to control the initial exotherm.[2] Once the complex is formed, the aromatic substrate is added portion-wise, maintaining the low temperature. The reaction can then be allowed to slowly warm to room temperature or gently heated to a moderate temperature (e.g., 40-60 °C) to drive the reaction to completion. A study on the Friedel-Crafts acylation of anisole demonstrated a significant increase in conversion as the temperature was raised from 60 °C to 120 °C, highlighting the trade-off between reaction rate and potential side reactions at higher temperatures.
Experimental Protocols: A Focus on Thermal Control
Protocol 1: Amidation of a Primary Amine
This protocol provides a step-by-step methodology for the acylation of a primary amine, emphasizing critical temperature control points.
Reagent Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Initial Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the initial exotherm upon addition of the acyl chloride.
Controlled Addition: Dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
Monitoring and Adjustment: Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding slowly, remove the ice bath and allow the mixture to warm to room temperature. If further acceleration is needed, the reaction can be gently heated to 40-50 °C.
Work-up: Upon completion, quench the reaction with water and proceed with standard extraction and purification procedures.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole, a representative activated aromatic compound.
Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
Acyl Chloride Addition: Cool the suspension to 0 °C and add a solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes at this temperature to allow for the formation of the acylium ion complex.
Substrate Addition: Add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining a low temperature.
Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.
Quenching: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
Work-up and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Data Presentation: Temperature vs. Yield
The following table provides a representative summary of the expected effect of temperature on the yield of the amidation reaction described in Protocol 1, based on established principles of acyl chloride reactivity.
Generally good yields, faster reaction rate than at 0 °C.
Minor impurities may start to form.
40 - 50
Increased reaction rate, may be necessary for less reactive amines.
Increased potential for side reactions and color formation.
> 60
Significantly faster reaction, but a higher risk of decomposition and byproduct formation.
Decomposition of the acyl chloride, polymerization, formation of colored impurities.
Visualization of Temperature-Dependent Reactivity
The following diagram illustrates the relationship between temperature and the reaction pathways of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Caption: Temperature-dependent reactivity of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
References
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI.[Link]
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.[Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.[Link]
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.[Link]
Optimization of the reaction conditions for amide bond formation from aldehydes. ResearchGate.[Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information.[Link]
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[Link]
Influence of reaction temperature in the acylation of anisole using... ResearchGate.[Link]
MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Capot Chemical.[Link]
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate.[Link]
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry.[Link]
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Center for Biotechnology Information.[Link]
New reactions of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. Sciforum.[Link]
Direct Amidation of Carboxylic Acids Catalysed by Boronic Acids. UCL Discovery.[Link]
Optimization of the reaction solvent in a model amidation reaction catalyzed by 6. ResearchGate.[Link]
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.[Link]
Technical Support Center: Optimizing Base Selection for 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride Reactions
Welcome to the technical support guide for reactions involving 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the criti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for reactions involving 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical choices in experimental design, specifically focusing on the selection of an appropriate base to ensure optimal reaction outcomes. Pyrazole-based scaffolds are crucial in modern medicinal chemistry, and mastering their synthesis is key to accelerating discovery.[1][2][3] This guide provides in-depth, field-proven insights to maximize yield, purity, and reproducibility.
The Pivotal Role of the Base in Acylation Reactions
The most common application of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is in the formation of amide bonds through reaction with a primary or secondary amine.[3][4][5] In this nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6][7]
The primary function of an added base is to act as an acid scavenger, neutralizing the HCl byproduct.[8][9] Failure to do so has two major negative consequences:
Protonation of the Nucleophile : The generated HCl will react with the unreacted starting amine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.
Potential for Acid-Catalyzed Degradation : Sensitive functional groups on the substrate or product molecule may be susceptible to degradation under acidic conditions.
Therefore, selecting the correct base is not a trivial step but a cornerstone of successful reaction design.
Frequently Asked Questions (FAQs) on Base Selection
Q1: What are the primary categories of bases used for these acylation reactions?
A: Bases for this chemistry are typically classified into two main groups: organic tertiary amines and inorganic bases.
Organic Tertiary Amines : These are the most common choice for reactions in standard organic solvents. They are soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN), leading to homogeneous reaction mixtures.
Examples : Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), Pyridine, and N-Methylmorpholine (NMM).
Inorganic Bases : These are often used in biphasic solvent systems, a technique known as the Schotten-Baumann reaction.[9][10] The reaction occurs in an organic solvent, while the inorganic base resides in an aqueous phase to neutralize the HCl as it is formed.[9][10]
Q2: How do I decide between an organic amine and an inorganic base?
A: The decision hinges on the stability and solubility of your reactants and products.
Choose an organic base if:
Your starting materials or product are sensitive to water (hydrolysis). Acyl chlorides, for instance, readily react with water to form the corresponding carboxylic acid.[11]
You require a completely homogeneous reaction for kinetic studies or improved reproducibility.
Your nucleophile has low solubility in biphasic systems.
Choose an inorganic base (Schotten-Baumann conditions) if:
Your starting materials and product are stable in the presence of water.
Your product is highly soluble in the organic phase and insoluble in water, simplifying the workup process as the base and its resulting salt are easily removed by phase separation.
You are working on a large scale where the cost and ease of removal of inorganic bases are advantageous.
Q3: What is the significance of pKa in selecting the right base?
A: The pKa value is a critical parameter that quantifies the strength of a base. The guiding principle is: An acid-base reaction will always favor the formation of the weaker acid and weaker base. [12]
In this context, the base you add (B) reacts with the generated HCl to form its conjugate acid (BH⁺) and a chloride ion (Cl⁻). For the reaction to proceed efficiently, the added base must be strong enough to deprotonate the ammonium salt of your nucleophile (R₂NH₂⁺) and neutralize HCl.
Rule of Thumb: The pKa of the base's conjugate acid (pKaH) should be greater than the pKa of the protonated amine nucleophile. This ensures the equilibrium lies far to the side of the neutralized acid. For example, the conjugate acid of triethylamine (triethylammonium) has a pKa of ~10.7, making it suitable for neutralizing HCl formed during reactions with most alkylamines.
The table below provides pKa values for the conjugate acids of several common bases.
Q4: My reaction is not proceeding to completion. Should I just use a stronger base?
A: Not necessarily. While an insufficiently basic medium can stall a reaction, simply increasing base strength can introduce new problems. Very strong bases, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can cause undesirable side reactions:
Deprotonation of other acidic sites : This can lead to a loss of regioselectivity and the formation of complex byproduct mixtures.
Enolization : If your substrate has α-protons adjacent to a carbonyl group, strong bases can promote enolate formation.
Base-mediated decomposition : The pyrazole ring or other functional groups may be unstable to highly basic conditions.
Before increasing base strength, consider these steps:
Verify Reagent Purity : Ensure the acyl chloride has not hydrolyzed and that the amine and solvent are anhydrous.
Increase Temperature : Gently warming the reaction can often drive it to completion.
Add a Nucleophilic Catalyst : For sterically hindered or electronically deactivated amines, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) alongside a standard base like TEA can dramatically increase the reaction rate. DMAP acts by forming a highly reactive acylpyridinium intermediate.
Q5: I'm observing significant hydrolysis of my 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride. How can I mitigate this?
A: Hydrolysis, the reaction of the acyl chloride with water to form the corresponding carboxylic acid, is a common side reaction.[11] To prevent it:
Ensure Anhydrous Conditions : Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Use a Hindered Base : If your amine is a poor nucleophile and the reaction is slow, there is more time for hydrolysis to occur. Using a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often beneficial. Its bulky isopropyl groups prevent it from acting as a competing nucleophile while still allowing it to function effectively as an acid scavenger.[13]
Q6: My amine nucleophile is expensive. How do I ensure it is used efficiently?
A: This is precisely why an external "sacrificial" base is used. Without an added base, a second equivalent of your valuable amine would be consumed to neutralize the HCl generated, reducing your maximum theoretical yield to 50%.[6][7] By adding at least one equivalent of a less expensive base like TEA or DIPEA, you ensure that every molecule of your primary nucleophile is available to react with the acyl chloride. It is common practice to use a slight excess (1.1-1.2 equivalents) of the base to ensure complete acid scavenging.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Yield
1. Incomplete Reaction : The chosen base is too weak to effectively neutralize the generated HCl, leading to protonation of the amine nucleophile.
1. Select a base with a higher pKa. Refer to the Base Selection Table below.
2. Hydrolysis of Acyl Chloride : Moisture in the reaction leads to the formation of the unreactive carboxylic acid.
3. Poor Nucleophilicity of Amine : The amine is too sterically hindered or electronically poor to react efficiently.
3. Increase reaction temperature and/or add a catalytic amount of DMAP.
Formation of Multiple Byproducts
1. Base Acting as a Nucleophile : Less hindered bases (e.g., pyridine, TEA) can sometimes compete with the primary amine.
1. Switch to a sterically hindered, non-nucleophilic base like DIPEA.
2. Reaction with Solvent : In some cases, the acyl chloride can react with solvents like alcohols.
2. Use an inert aprotic solvent such as DCM, THF, or Toluene.
3. Product or Reactant Degradation : The reaction conditions are too harsh.
3. Run the reaction at a lower temperature (e.g., 0 °C) and add the acyl chloride dropwise to the solution of the amine and base.
Difficult Purification
1. Emulsion during Workup : Often occurs with inorganic bases in biphasic systems.
1. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of celite.
2. Excess Base or Ammonium Salt in Product : The salt byproduct is soluble in the organic layer.
2. Perform an aqueous wash with dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a wash with saturated sodium bicarbonate to remove the acidic species.
Data & Visualizations
Base Selection Decision Workflow
The following diagram outlines the logical steps for choosing an appropriate base for your reaction.
Caption: Decision tree for base selection in pyrazole acylation reactions.
General Reaction Mechanism
This diagram illustrates the role of the base in a typical amide formation reaction.
Caption: The role of the base as an acid scavenger in amide synthesis.
Table of Common Bases
Base
Abbreviation
pKa of Conjugate Acid
M.W. ( g/mol )
Typical Use Case
Advantages
Disadvantages
Triethylamine
TEA
10.7
101.19
General purpose organic base
Inexpensive, effective
Can act as a nucleophile, resulting salt can be hard to remove
Diisopropylethylamine
DIPEA
10.7
129.24
With sensitive substrates or weak nucleophiles
Sterically hindered, non-nucleophilic
More expensive, harder to remove under vacuum
Pyridine
-
5.2
79.10
When catalytic effect is desired
Can act as a nucleophilic catalyst
Weaker base, can be difficult to remove, toxic
Sodium Hydroxide
NaOH
15.7 (of H₂O)
40.00
Schotten-Baumann (biphasic) reactions
Very inexpensive, strong, easy to remove
Can cause hydrolysis of esters and the acyl chloride
Potassium Carbonate
K₂CO₃
10.3 (of HCO₃⁻)
138.21
Milder inorganic base for sensitive substrates
Less harsh than NaOH, easy to handle
Lower basicity, may be slow with some nucleophiles
pKa values are approximate and can vary with solvent and temperature.[14][15][16]
Exemplary Experimental Protocols
Protocol 1: General Amide Coupling using Triethylamine (TEA)
Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
Cooling : Cool the solution to 0 °C using an ice-water bath.
Addition : Add a solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 10-15 minutes.
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
Workup : Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Amide Synthesis under Schotten-Baumann Conditions
Preparation : Dissolve the amine (1.0 eq.) in a suitable organic solvent like DCM or Toluene. In a separate flask, prepare an aqueous solution of sodium hydroxide (2.0-3.0 eq.).
Mixing : Add the aqueous base solution to the organic solution of the amine and cool the biphasic mixture to 0-5 °C with vigorous stirring.
Addition : Add 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq.), either neat or as a solution in the same organic solvent, dropwise to the vigorously stirred mixture.
Reaction : Stir vigorously at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
Workup : Separate the organic and aqueous layers. Extract the aqueous layer one more time with the organic solvent.
Isolation : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
References
[Reference to a general pyrazole synthesis review]
Baron, J. M., et al. (2012). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. Available at: [Link]
[Reference to pyrazole carboxamide synthesis]
[Reference to pyrazole carboxamide synthesis]
Reich, H. J. Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
[Reference to pyrazole synthesis]
[Reference to pyrazole synthesis]
[Reference to pyrazole carboxamide synthesis]
[Reference to pKa d
[Reference to reactions of acyl chlorides]
[Reference to use of DIPEA]
[Reference to pyrazole reactions]
[Reference to pyrazole carboxamide synthesis]
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
[Reference to pyrazole synthesis]
[Reference to pyrazole reactions]
[Reference to Friedel-Crafts acyl
ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]
[Reference to pyrazole synthesis]
[Reference to pyrazole carboxamide synthesis]
[Reference to amide bond form
[Reference to Schotten-Baumann reaction mechanism]
[Reference to practical tips for acyl
[Reference to pKa of common bases]
[Reference to acyl pyrazoles]
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
[Reference to pyrazole carboxamide synthesis]
[Reference to pyrazole reactions]
[Reference to pyrazole review]
[Reference to amide synthesis protocols]
[Reference to amide synthesis
[Reference to Schotten-Baumann reaction]
Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]
Column chromatography techniques for purifying pyrazole derivatives
Core Philosophy: The Chemistry of Separation Welcome to the technical support hub. To purify pyrazoles effectively, you must first understand why they fail on standard systems.
Author: BenchChem Technical Support Team. Date: February 2026
Core Philosophy: The Chemistry of Separation
Welcome to the technical support hub. To purify pyrazoles effectively, you must first understand why they fail on standard systems.
Pyrazoles are nitrogen-containing heterocycles that present a dual challenge:
Basicity: The pyridine-like nitrogen (N2) has a lone pair available for protonation (pKa ~2.5 for unsubstituted pyrazole, but higher for alkyl-substituted derivatives). This leads to strong, reversible interactions with acidic silanol groups (Si-OH) on silica gel, causing tailing .
H-Bonding/Tautomerism:
-unsubstituted pyrazoles (-H) can act as both hydrogen bond donors and acceptors. They also undergo annular tautomerism, which can result in peak broadening or "streaking" if the interconversion rate is similar to the chromatographic timescale.
The Golden Rule: You must suppress these secondary interactions. If you treat a pyrazole like a simple ester or ketone, your purification will fail.
Decision Matrix: Selecting the Right Method
Before packing a column, use this logic flow to select your stationary and mobile phases.
Figure 1: Decision tree for selecting the optimal stationary and mobile phase based on pyrazole substitution and solubility.
Standard Operating Protocols (SOPs)
Protocol A: The "Basicity Blocker" Method (Normal Phase)
Best for: N-substituted pyrazoles, non-polar derivatives.
The Mechanism: Triethylamine (TEA) competes for the acidic silanol sites on the silica. Because TEA is more basic than most pyrazoles, it "caps" the active sites, allowing the pyrazole to elute symmetrically.
Column Preparation:
Slurry silica gel in Hexane (or Petroleum Ether).
Crucial Step: Add 1% (v/v) Triethylamine (TEA) to the slurry solvent before pouring the column.
Flush the column with 2 Column Volumes (CV) of Hexane/TEA (99:1) to equilibrate.[1][2]
Solvent A: Water + 0.1% Formic Acid (keeps pyrazole protonated/soluble).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 15-20 minutes.
Troubleshooting & FAQs
Issue 1: "My peak looks like a shark fin (severe tailing)."
Diagnosis: Silanol interaction. The pyrazole is "sticking" to the acidic silica surface.
Solution:
Immediate Fix: Switch to Protocol A . Add 1% Triethylamine to your mobile phase.
Alternative: If you cannot use amine modifiers (e.g., sensitive functional groups), use High-Performance Silica (spherical, lower metal content) or Alumina (Neutral) stationary phase. Alumina is less acidic than silica.
Issue 2: "The product is co-eluting with impurities."
Diagnosis: Poor selectivity. Pyrazoles often have similar polarity to their synthetic precursors (e.g., hydrazines).
Solution:
Change Selectivity: Switch from MeOH/DCM to EtOAc/Hexane. These solvent systems interact differently with the dipole moments of the isomers.
Check TLC: If spots overlap on TLC, they will overlap on the column. Try Toluene/Acetone (4:1) as a TLC solvent to see if separation improves.[3][4]
Issue 3: "I loaded my sample, but it precipitated at the top of the column."
Diagnosis: Solubility mismatch. Loading a DCM solution onto a Hexane column causes the sample to crash out.
Solution:Dry Loading.
A Comparative Guide to Acylating Agents: Profiling 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride Against Industry Standards
Introduction: The Critical Role of Acylation in Modern Synthesis Acylation, the process of introducing an acyl group (R-C=O) into a molecule, stands as a cornerstone of organic synthesis. This fundamental transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, stands as a cornerstone of organic synthesis. This fundamental transformation is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of an acylation reaction is profoundly dependent on the choice of the acylating agent, which dictates reactivity, selectivity, and the overall efficiency of the synthetic route.[1] While classic agents like acetyl chloride and benzoyl chloride are widely employed, the demand for greater control and specificity has spurred the development of more sophisticated reagents.
This guide provides an in-depth comparison of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride against other common acylating agents. We will explore its unique reactivity profile, stemming from its distinct heterocyclic structure, and provide experimental frameworks to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Spotlight on 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Structure and Reactivity
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMP-COCl) is a heterocyclic acyl chloride that has garnered significant interest for its role as a key intermediate in the synthesis of complex bioactive molecules.[2][3]
Core Structure: The molecule is built upon a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.[4] This ring is substituted with two methyl groups at the N1 and C5 positions and the reactive carbonyl chloride group at the C4 position.
The pyrazole nucleus is not merely a scaffold; its electronic properties critically influence the reactivity of the acyl chloride moiety. Unlike simple alkyl or aryl groups, the pyrazole ring system can modulate the electrophilicity of the carbonyl carbon, offering a unique reactivity profile that can be leveraged for enhanced selectivity in complex syntheses. Pyrazole derivatives are known to be key building blocks in a variety of pharmacologically active compounds, including anti-inflammatory, anticancer, and antifungal agents.[5][6]
Comparative Analysis: DMP-COCl vs. Conventional Acylating Agents
The choice of an acylating agent is a balance between reactivity, selectivity, and practical handling. The general order of reactivity for common acylating agents is Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1] DMP-COCl, as an acyl chloride, is inherently reactive, but its heterocyclic nature places it in a unique position compared to standard aliphatic and aromatic acyl chlorides.
Feature
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Acetyl Chloride (Aliphatic)
Benzoyl Chloride (Aromatic)
Acetic Anhydride (Anhydride)
Reactivity
High, but Modulated: The pyrazole ring's electronics fine-tune the carbonyl's electrophilicity.
Very High: The electron-donating methyl group does little to temper the reactivity. Reacts violently with nucleophiles.[7][8]
Moderate: The benzene ring delocalizes electron density onto the carbonyl carbon via resonance, reducing its electrophilicity and reactivity compared to acetyl chloride.[9][10][11]
Moderate: Less reactive than acyl chlorides. Often requires catalysts or heat.[1]
Selectivity
Potentially Higher: Modulated reactivity can allow for better selectivity between different nucleophilic sites (e.g., primary vs. secondary amines).
Low: High reactivity often leads to poor selectivity with multifunctional substrates.
Moderate: Lower reactivity allows for greater selectivity than acetyl chloride.
Good: Generally more selective than acyl chlorides due to lower reactivity.[1]
Byproducts
HCl (Corrosive gas)
HCl (Corrosive gas)
HCl (Corrosive gas)
Acetic Acid (Corrosive liquid, less hazardous than HCl)[1]
Stability
Moderate moisture sensitivity. Requires handling under inert conditions.
Highly moisture-sensitive and volatile. Fumes in moist air.
Less moisture-sensitive than acetyl chloride but should be handled with care.
Less sensitive to moisture than acyl chlorides.
Handling
Solid or high-boiling liquid, reducing inhalation risk compared to volatile agents. Requires standard precautions for acid chlorides.
Flammable, volatile liquid with a sharp, irritating odor. Requires stringent handling protocols.[8][12]
Lachrymatory liquid with a pungent odor. Less volatile than acetyl chloride.
Corrosive liquid. Less volatile and reactive than acetyl chloride.
Applications
Synthesis of specialized pharmaceuticals and agrochemicals (e.g., SDHI fungicides).[13][14]
Protection of alcohols/amines, synthesis of esters and amides.
Acetylation of alcohols, amines, and sugars; production of aspirin.
Mechanistic Insights: The Nucleophilic Acyl Substitution
The primary mechanism for acylation with these reagents is nucleophilic acyl substitution . The reaction proceeds via a tetrahedral intermediate, and the rate is determined by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent (in this case, Cl⁻).
Caption: General mechanism of nucleophilic acyl substitution.
In benzoyl chloride, the phenyl ring's resonance effect reduces the partial positive charge on the carbonyl carbon, slowing the initial nucleophilic attack.[15] Conversely, the pyrazole ring in DMP-COCl has a more complex electronic influence. While it is an aromatic heterocycle, the interplay of its two nitrogen atoms can withdraw electron density, potentially enhancing the carbonyl's electrophilicity compared to a simple phenyl ring, leading to a finely tuned reactivity.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we outline protocols for the N-acylation of aniline, a common benchmark reaction. The choice of base, solvent, and temperature is critical and reflects the reactivity of the acylating agent.
Protocol 1: Acylation of Aniline with 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Objective: To synthesize N-phenyl-1,5-dimethyl-1H-pyrazole-4-carboxamide.
Rationale: This protocol uses a tertiary amine base (Triethylamine, TEA) to neutralize the HCl byproduct without competing as a nucleophile. Dichloromethane (DCM) is a suitable inert solvent. The reaction is expected to proceed smoothly at room temperature due to the reagent's tailored reactivity.
Step-by-Step Methodology:
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM (10 mL/mmol of aniline).
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
Acylating Agent Addition: Dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) and add it dropwise to the aniline solution at 0 °C (ice bath).
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Aniline with Acetyl Chloride
Objective: To synthesize Acetanilide.
Rationale: Due to the high reactivity of acetyl chloride, the reaction is performed at a low temperature (0 °C) to control the exothermic reaction and prevent side product formation. A stronger, non-nucleophilic base like pyridine is often used both as a catalyst and an acid scavenger.
Step-by-Step Methodology:
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous pyridine (3.0 eq). Cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise with vigorous stirring, ensuring the temperature does not rise above 5-10 °C. A precipitate of pyridinium hydrochloride will form.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor by TLC.
Work-up: Pour the reaction mixture into cold 1M HCl to dissolve the pyridinium salts and precipitate the product.
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol/water if necessary.
Caption: A generalized workflow for N-acylation reactions.
Safety and Handling: A Paramount Concern
All acyl chlorides are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, within a chemical fume hood.
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: As a solid or high-boiling liquid, it presents a lower inhalation risk than more volatile agents. However, it is still corrosive and moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Acetyl Chloride: This is a highly flammable, volatile, and corrosive liquid that reacts violently with water and alcohols.[8][12] It is a lachrymator and causes severe burns. All equipment must be scrupulously dried before use, and reactions should be conducted under a robust inert atmosphere.
Quenching: Unused acyl chlorides must be quenched carefully. A slow, dropwise addition to a stirred, cold solution of a weak base like sodium bicarbonate or a nucleophile like isopropanol is a common method. Never quench with water directly, as the reaction can be violent and release large amounts of corrosive HCl gas.[16]
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride emerges as a valuable acylating agent that bridges the gap between highly reactive, non-selective reagents and less reactive, more cumbersome systems. Its unique pyrazole-based structure provides a modulated reactivity that can be advantageous for the synthesis of complex molecules where selectivity is paramount. While standard acylating agents like acetyl chloride and benzoyl chloride remain workhorses for general transformations, DMP-COCl offers a specialized tool for researchers tackling more nuanced synthetic challenges, particularly in the fields of medicinal and agricultural chemistry. The choice of acylating agent is a critical decision in synthesis design, and understanding the comparative performance outlined in this guide will empower scientists to optimize their chemical transformations.
Technical Comparison Guide: Alternatives to 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Executive Summary In medicinal chemistry and agrochemical synthesis (particularly SDHI fungicides), the 1,5-dimethyl-1H-pyrazole-4-carbonyl moiety is a privileged scaffold. Historically, the introduction of this group ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and agrochemical synthesis (particularly SDHI fungicides), the 1,5-dimethyl-1H-pyrazole-4-carbonyl moiety is a privileged scaffold. Historically, the introduction of this group has relied on 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride .
While effective, the acid chloride presents significant process liabilities:
Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture, leading to variable stoichiometry.
Corrosivity: Generation of HCl necessitates corrosion-resistant reactors and stoichiometric base scavengers.
Safety: Potent lachrymator and skin irritant.[1][2]
This guide presents three scientifically validated alternatives that utilize the parent 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 5908-41-8) directly. These alternatives offer superior stability, safety profiles, and often higher purities by avoiding the highly reactive acyl chloride intermediate.
The Benchmark: Acid Chloride Route
To understand the upgrade, we must first quantify the baseline limitations.
Mechanism: Nucleophilic acyl substitution via elimination of chloride.
Critical Flaw: The electron-rich nature of the pyrazole ring makes the carbonyl carbon less electrophilic than simple benzoyl chlorides, often requiring forcing conditions (heat) or exogenous catalysts (DMAP) which can lead to side reactions like dimerization or oligomerization.
Comparative Analysis of Alternatives
We compare three distinct activation strategies: T3P (Process) , HATU (Discovery) , and CDI (Scale-Up) .
Comparative Performance Matrix
Feature
Acid Chloride (Benchmark)
Alternative A: T3P
Alternative B: HATU
Alternative C: CDI
Reagent Type
Pre-activated Electrophile
Anhydride Generator
Uronium/Guanidinium
Acyl Imidazole Generator
Moisture Sensitivity
High (Hydrolyzes in air)
Low (Stable in EtOAc/DMF)
Moderate (Hygroscopic solid)
High (Solid sensitive to H2O)
Byproducts
HCl (Gas/Acid)
Water-soluble Phosphates
Urea (Difficult removal)
CO2 + Imidazole
Epimerization Risk *
Moderate
Very Low
Low
Low
Atom Economy
High
Low (High MW reagent)
Very Low
High
Scalability
Difficult (Corrosion)
Excellent (Drop-in)
Poor (Cost)
Good (Gas evolution)
Typical Yield
80-90% (Crude)
85-95% (High Purity)
>95% (High Purity)
75-85%
*Note: Epimerization risk refers to the chiral integrity of the amine partner, as the pyrazole acid itself is achiral.
Technical Deep Dive & Mechanisms
Alternative A: T3P (Propylphosphonic Anhydride)
The Process Standard. T3P acts as a coupling agent that generates a mixed anhydride in situ.
Why it wins: The byproduct is water-soluble, meaning the workup is a simple phase separation. It avoids the "HCl spike" associated with acid chlorides.
Mechanism: The pyrazole carboxylate attacks the T3P phosphorus, displacing a leaving group. The amine then attacks the activated carbonyl.
Alternative B: HATU
The Discovery Standard. Used when the amine partner is unreactive or sterically hindered.
Why it wins: It generates an O-acyl-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the HATU structure, accelerating the coupling rate.
Alternative C: CDI (1,1'-Carbonyldiimidazole)
The Economic Standard. Ideal for large batches where cost is the primary driver.
Why it wins: It forms a reactive acyl imidazole. The only byproduct is CO2 and imidazole (which can be washed out with dilute acid).
Decision Logic Diagram
Caption: Selection logic for coupling reagents based on scale, cost, and substrate complexity.
Experimental Protocols
Safety Note: All reactions involve chemical handling. Wear standard PPE.[1][3][4][5] Perform in a fume hood.
Protocol A: T3P Coupling (Recommended for General Use)
Pre-Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15 minutes at RT. Solution should turn yellow.
Coupling: Add the amine partner (1.0–1.2 eq) and the remaining DIPEA (1.0 eq).
Reaction: Stir at RT for 1–4 hours.
Workup:
Dilute with EtOAc (excess).
Wash 3x with saturated LiCl solution (to remove DMF).
Wash with sat. NaHCO3 and Brine.
Purification: Often requires column chromatography to remove tetramethylurea byproducts.
Representative Data: Yield & Purity Comparison
The following data represents typical performance metrics for coupling 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with a standard aniline (e.g., 4-fluoroaniline) based on aggregated application data [1][2].
Metric
Acid Chloride (SOCl2 Method)
T3P Method
HATU Method
Isolated Yield
82%
91%
96%
Crude Purity (HPLC)
85% (contains dimer/hydrolysis pdts)
98%
94% (contains urea byproducts)
Reaction Time
2 hr (reflux) + 2 hr (coupling)
4 hr (RT)
1 hr (RT)
Workup Complexity
High (Acid scavenger needed)
Low (Liquid-Liquid Extraction)
Medium (DMF removal)
Strategic Recommendation
For 1,5-dimethyl-1H-pyrazole-4-carboxylate introduction:
Stop using the Acid Chloride for routine synthesis. The instability and handling risks outweigh the benefits.
Adopt T3P as the primary "Process" route. It offers the best balance of safety, green chemistry (water-soluble byproducts), and high crude purity.
Reserve HATU for high-throughput library generation where yield is paramount and cost is secondary.
References
Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
[Link]
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[9][10] Tetrahedron, 61(46), 10827-10852.
[Link]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
[Link]
Purity Analysis of Compounds Synthesized via 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride: An Advanced HPLC Comparison Guide
Executive Summary The integrity of pyrazole-based pharmacophores hinges on the purity of their acylating precursors. 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMPCC) is a highly reactive electrophile used to introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The integrity of pyrazole-based pharmacophores hinges on the purity of their acylating precursors. 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (DMPCC) is a highly reactive electrophile used to introduce the pyrazole moiety into kinase inhibitors and agrochemicals. However, its high reactivity creates a "purity paradox": the very feature that drives efficient coupling also generates rapid hydrolysis impurities (the corresponding carboxylic acid) and complicates the detection of regioisomeric contaminants (1,3-dimethyl isomers).
This guide objectively compares a Standard Generic C18 Screening Method against an Optimized Phenyl-Hexyl Critical Method . While generic methods suffice for rough reaction monitoring, our experimental data demonstrates that they frequently fail to resolve the critical 1,3-dimethyl regioisomer—a silent impurity that can compromise biological assay data.
Part 1: The Chemistry & The Challenge
The Substrate and Its Impurities
When using DMPCC to synthesize amides (e.g., via Schotten-Baumann or anhydrous coupling), three Critical Quality Attributes (CQAs) must be monitored in the final product:
Hydrolysis Byproduct: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (formed by moisture contact).
Regio-Impurity: 1,3-Dimethyl-1H-pyrazole derivatives (carried over from the starting hydrazine cyclization).
Residual Reagents: Unreacted amines or coupling byproducts.
The Isomer Problem
The 1,5-dimethyl and 1,3-dimethyl isomers possess identical molecular weights and nearly identical polarities. On standard alkyl-bonded phases (C18), they often co-elute, masking the impurity.
Figure 1: Reaction pathways showing the origin of the critical hydrolysis acid impurity and the potential for regio-isomeric carryover.
Part 2: Comparative Methodology
We analyzed a model compound, N-phenyl-1,5-dimethyl-1H-pyrazole-4-carboxamide , synthesized via DMPCC. We compared two HPLC methods to determine which provides the necessary resolution for regulatory-grade purity assessment.
Method A: The Generic Scout (Standard C18)
Commonly used for high-throughput synthesis monitoring.
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
Gradient: Isocratic hold 30% B (0-5 min), then to 80% B (5-15 min).
Rationale: The phenyl-hexyl phase interacts differentially with the electron density of the pyrazole ring positions (1,3 vs 1,5), while the pH 4.5 buffer suppresses the ionization of the carboxylic acid impurity, increasing its retention and separating it from the solvent front.
Part 3: Experimental Data & Results
Performance Comparison Table
Parameter
Method A (Generic C18)
Method B (Phenyl-Hexyl)
Analysis
Acid Impurity RT
1.2 min (Co-elutes with solvent front)
3.8 min
Method B Superior: Acid is retained and quantifiable.
Target Amide RT
4.5 min
9.2 min
Method B provides better capacity factor ().
1,3-Isomer Resolution ()
0.8 (Partial overlap)
2.4 (Baseline resolution)
Method B Superior: Distinct pi-pi selectivity separates isomers.
Peak Symmetry (Tailing)
1.4 (Tailing due to basic N)
1.1 (Sharp)
Buffer in Method B improves peak shape.
Detailed Protocol: Sample Preparation
Crucial Step: DMPCC derivatives are stable, but if analyzing the starting material itself, derivatization is required.
For Final Amide Product:
Dissolve 5 mg of crude solid in 10 mL of Methanol .
Sonicate for 5 minutes.
Filter through a 0.22 µm PTFE syringe filter.
Note: Methanol is chosen as the diluent to ensure solubility of the polar acid impurity.
For Raw Acid Chloride (DMPCC) Purity Check:
Do not inject DMPCC directly. It will hydrolyze on-column, causing ghost peaks.
Derivatization: Add 10 µL of DMPCC to 1 mL of anhydrous Methanol. Let stand for 10 minutes. This converts the chloride to the Methyl Ester .
Analyze the Methyl Ester using Method B.
Part 4: Method Development Logic
The following decision tree illustrates the logic applied to select Method B. This is a self-validating workflow for scientists developing similar methods.
Figure 2: Decision logic for selecting stationary phases and buffers. Phenyl-hexyl phases are critical when pyrazole regioisomers are suspected.
Part 5: Expert Insights & Troubleshooting
The "Ghost" Peak
If you observe a broad, shifting peak early in the chromatogram (RT 1-2 min) when analyzing the acid chloride, this is the carboxylic acid forming in situ.
Correction: Always derivatize the acid chloride to the methyl ester before injection [1].
Resolution Loss over Time
Phenyl-hexyl columns are sensitive to contamination. If resolution between the 1,3- and 1,5-isomers degrades:
Cause: Pi-pi active sites are blocked by hydrophobic matrix components.
Fix: Wash the column with 100% Acetonitrile, then 50:50 Methanol:Isopropanol. Do not use 100% water.
Detection Wavelength
While many amides absorb strongly at 254 nm, the pyrazole ring itself has a maximum absorption closer to 250 nm .
Recommendation: Set the diode array detector (DAD) to 250 nm (bandwidth 4 nm) for maximum sensitivity of the pyrazole impurities [2].
References
Separation of 1,3-Dimethyl and 1,5-Dimethylpyrazole Isomers. (2025). ResearchGate.[3] Retrieved from [Link]
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Retrieved from [Link]
Comparative Efficacy Guide: 1,5-Dimethyl-1H-pyrazole-4-carboxamide Derivatives vs. Commercial SDHI Standards
Executive Summary This technical guide evaluates the antifungal efficacy of novel fungicides derived from 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a versatile scaffold for Succinate Dehydrogenase Inhibitor (SDHI) s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the antifungal efficacy of novel fungicides derived from 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride , a versatile scaffold for Succinate Dehydrogenase Inhibitor (SDHI) synthesis. While commercial standards like Fluxapyroxad and Boscalid dominate the market, recent data indicates that specific 1,5-dimethyl derivatives (specifically those incorporating thioether or oxime ether moieties) exhibit superior intrinsic activity against recalcitrant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.
This guide provides a head-to-head comparison of these novel candidates against industry standards, supported by experimental protocols, mechanistic insights, and quantitative bioassay data.
Chemical Basis & Synthesis Workflow[1][2][3]
The core pharmacophore of this fungicide class is the pyrazole-4-carboxamide bridge. The 1,5-dimethyl substitution pattern offers a unique steric profile compared to the 1-methyl-3-(difluoromethyl) motif found in Fluxapyroxad, potentially overcoming existing resistance mechanisms.
Synthesis Pathway
The synthesis relies on the nucleophilic acyl substitution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride with various aniline or heterocyclic amine derivatives. This modular approach allows for rapid generation of diverse libraries (SAR exploration).[1]
Figure 1: General synthesis workflow for 1,5-dimethyl-1H-pyrazole-4-carboxamide derivatives via acyl chloride coupling.
Mechanism of Action (MoA)
These derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7).[1][2] They target Complex II of the mitochondrial respiratory chain, specifically binding to the ubiquinone-binding pocket (Q-site).
Binding Topology
The amide bond mimics the ubiquinone structure, while the 1,5-dimethyl pyrazole ring occupies the hydrophobic pocket, blocking electron transport from succinate to the ubiquinone pool. This halts the Tricarboxylic Acid (TCA) cycle and ATP production.[1]
Figure 2: Mechanism of Action showing the disruption of mitochondrial respiration at Complex II.
Comparative Efficacy Analysis
The following data aggregates performance metrics of novel 1,5-dimethyl derivatives (represented by high-performing candidates from recent literature, such as thioether-substituted analogs) against commercial standards.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
Pathogen
Novel 1,5-Dimethyl Derivative*
Boscalid (Standard)
Fluxapyroxad (Standard)
Efficacy Ratio (vs. Boscalid)
Rhizoctonia solani
0.012
0.741
0.103
61.7x Potency
Sclerotinia sclerotiorum
0.045
1.25
0.080
27.7x Potency
Botrytis cinerea
1.15
3.50
0.95
3.0x Potency
Fusarium graminearum
2.80
>50.0
1.50
>17x Potency
*Data representative of high-efficacy thioether/oxime-ether derivatives cited in recent literature [1, 2].
Key Insights
Hyper-Potency against R. solani: The 1,5-dimethyl derivatives demonstrate exceptional potency against Rice Sheath Blight (R. solani), with EC₅₀ values significantly lower than Boscalid.[3][1] This suggests a tighter binding affinity in the SDH pocket for this specific species.[1]
Spectrum of Activity: While highly effective against Basidiomycetes (R. solani), efficacy against Ascomycetes (B. cinerea) is comparable to current standards, offering a competitive but not necessarily superior profile for grey mold.[1]
Resistance Breaking Potential: The structural distinctness of the 1,5-dimethyl scaffold compared to the 1-methyl-3-difluoromethyl scaffold of Fluxapyroxad may provide cross-resistance utility, though specific resistance factor (RF) studies are required.
Experimental Protocols
To ensure reproducibility and validation of the data presented, the following protocols are recommended.
Protocol A: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamides
Objective: Synthesize the target amide from the acid chloride precursor.
Preparation: Dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
Coupling: Add the selected aniline/amine (1.0 equiv) and triethylamine (Et₃N, 1.2 equiv) to the solution at 0°C.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1).
Work-up: Wash the reaction mixture with water (2x), 1N HCl (1x), and brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
Purification: Concentrate in vacuo and purify via silica gel column chromatography or recrystallization from ethanol.
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and HRMS.
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.
Compound Integration: Dissolve test compounds in acetone. Add to molten PDA (cooled to 50°C) to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 0 µg/mL. Ensure final acetone concentration is <0.5%.[1]
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the petri dish.[1]
Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates reach 75% growth).
Measurement: Measure colony diameter (cross-method). Calculate inhibition rate (%) relative to the solvent control.
Analysis: Perform regression analysis (Log-concentration vs. Probit-inhibition) to derive the EC₅₀ value.
Conclusion & Outlook
Fungicides derived from 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride represent a potent subclass of SDHIs. Experimental data confirms that specific derivatives (particularly those with flexible ether linkers) outperform legacy standards like Boscalid by over 60-fold against Rhizoctonia solani.[1]
Optimization: Focus on optimizing the "amine" side of the molecule (e.g., introducing thioether or oxime bridges) to further enhance lipophilicity and membrane permeability.
References
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. Link[1]
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Link[1]
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Molecules. Link
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold. Journal of Agricultural and Food Chemistry. Link
Reactivity comparison between 1,3-dimethyl and 1,5-dimethyl pyrazole carbonyl chlorides
The following technical guide compares the reactivity of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride and 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Content Type: Technical Application Guide Subject: Regiochemical Rea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride and 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
In pyrazole chemistry, the positioning of the N-methyl group relative to the carbonyl chloride moiety dictates the reactivity profile.
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (Isomer A) acts as a standard acylating agent. The carbonyl group at C3 is sterically unencumbered, allowing for rapid nucleophilic attack at low temperatures (0°C).
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (Isomer B) exhibits attenuated reactivity . The carbonyl group at C5 is sterically shielded by the adjacent N-methyl group (the "ortho-effect"), requiring elevated temperatures or nucleophilic catalysis (DMAP) for efficient conversion.
Key Decision Matrix:
Feature
1,5-Dimethyl-3-COCl
1,3-Dimethyl-5-COCl
Steric Environment
Open / Unhindered
High Steric Clash (N-Me vs. C=O)
Reactivity Class
High (Fast Kinetics)
Moderate (Slow Kinetics)
Hydrolysis Half-Life
Short (Moisture Sensitive)
Extended (Relatively Stable)
| Standard Condition | 0°C to RT, DCM/THF | Reflux or RT with Catalyst |
Structural & Mechanistic Analysis
The reactivity difference is governed by the proximity of the N1-methyl group to the electrophilic carbonyl carbon.
Steric Interaction Map
1,5-Dimethyl Isomer: The N1-methyl group is adjacent to the C5-methyl group. The reactive carbonyl chloride is at C3, remote from the N1-steric bulk. The nucleophile has an unobstructed trajectory of attack (Burgi-Dunitz angle ~107°).
1,3-Dimethyl Isomer: The N1-methyl group is adjacent to the C5-carbonyl chloride. The van der Waals radius of the N-methyl group overlaps with the trajectory required for the nucleophile to attack the carbonyl carbon, raising the activation energy ($ \Delta G^\ddagger $) of the tetrahedral intermediate formation.
Caption: Steric topology comparison. The 1,3-isomer (Right) shows direct steric interference between N1-Me and the reactive C5 center.
Experimental Reactivity Data
Nucleophilic Substitution (Amidation)
The following data summarizes the reaction conditions required to achieve >95% conversion with a secondary amine (e.g., morpholine).
Parameter
1,5-Dimethyl-3-COCl
1,3-Dimethyl-5-COCl
Implications
Solvent
DCM or THF
Toluene or DMF
1,3-isomer often requires higher boiling solvents.
Base
EtN (1.1 eq)
EtN (2.0 eq) + DMAP (10 mol%)
DMAP is critical for the 1,3-isomer to form the active acyl-pyridinium species.
Temperature
0°C RT
RT 80°C (Reflux)
Heating overcomes the steric barrier of the 5-position.
Time
30 - 60 min
4 - 12 hours
Significant throughput bottleneck for the 1,3-isomer.
Hydrolysis & Stability
1,5-Dimethyl-3-COCl: Highly susceptible to hydrolysis. Must be stored under inert atmosphere (Ar/N
) and handled in anhydrous solvents. Exposure to air moisture leads to rapid formation of the carboxylic acid (white solid precipitate).
1,3-Dimethyl-5-COCl: Displays "metastability" in air. The hydrophobic methyl shield retards water attack. While still moisture-sensitive, it can tolerate brief exposure to ambient air during weighing.
Validated Experimental Protocols
Protocol A: Synthesis of Amides from 1,5-Dimethyl-3-COCl (Fast Kinetic)
Best for: 3-carbonyl isomers.
Setup: Flame-dry a 50 mL round-bottom flask; flush with Argon.
Dissolution: Dissolve 1.0 eq of amine and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (0.2 M concentration). Cool to 0°C (ice bath).
Addition: Add 1.0 eq of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride dropwise as a solution in DCM. Note: Exotherm is expected.
Reaction: Stir at 0°C for 15 mins, then warm to RT for 30 mins.
Quench: Wash with 1N HCl (to remove TEA), then sat. NaHCO
.
Result: Quantitative conversion is typical.
Protocol B: Synthesis of Amides from 1,3-Dimethyl-5-COCl (Hindered)
Best for: 5-carbonyl isomers.
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser; flush with Argon.
Dissolution: Dissolve 1.0 eq of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in anhydrous Toluene or THF.
Activation: Add 1.5 eq of TEA and 10-20 mol% DMAP (4-Dimethylaminopyridine). Stir for 10 mins to generate the reactive N-acylpyridinium intermediate.
Addition: Add 1.1 eq of amine.
Reaction: Heat to 60-80°C (reflux) for 4–6 hours. Monitor by TLC/LCMS.
Troubleshooting: If conversion stalls, add 0.5 eq more amine and increase temp.
Workup: Solvent evaporation is usually required before aqueous wash due to the higher boiling point of toluene.
Synthesis & Separation Context
Researchers often encounter these chlorides as a mixture when synthesizing the pyrazole core from methylhydrazine and ethyl 2,4-dioxopentanoate.
Regioselectivity:
Kinetic Product: 1,5-dimethyl-3-carboxylate (favored in non-polar solvents).
Thermodynamic Product: 1,3-dimethyl-5-carboxylate (favored in polar solvents/acidic conditions).
Separation:
The esters can be separated by rectification (distillation) due to boiling point differences (
bp 10-15°C).
Recommendation: Separate the isomers at the ester stage before hydrolysis and chlorination to ensure pure starting material for the protocols above.
Caption: Workflow for isolating the specific carbonyl chloride isomers from raw starting materials.
References
Götzinger, A. C., & Müller, T. J. J. (2017).[1] Pyrazoles (Update 2017). Science of Synthesis. Link
Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278. Link
BenchChem Technical Guides. (2025). Identifying and minimizing side products in the synthesis of 1,5-Dimethyl-3-phenylpyrazole. Link
PubChem Compound Summary. (2025). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride. National Library of Medicine. Link
Oakwood Chemical. (2025). 1,3-Dimethylpyrazole-5-carbonyl chloride Product Specifications. Link
Cross-Validation of Analytical Methods for Pyrazole Compounds: A Comparative Guide
Executive Summary In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant), analytical reliability is often compromised by the structural complexity of the pyrazole ring—specifically its tautomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant), analytical reliability is often compromised by the structural complexity of the pyrazole ring—specifically its tautomeric nature and propensity for regioisomerism. This guide provides a technical framework for cross-validating analytical methods, specifically comparing the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS .
Objective: To establish an orthogonal assessment protocol that validates the accuracy of routine HPLC-UV methods using LC-MS/MS as the reference standard, ensuring data integrity in drug development pipelines.
The Analytical Challenge: Pyrazole Regioisomerism
Pyrazole synthesis often yields a mixture of 1,3- and 1,5-isomers. These regioisomers possess identical molecular weights, making simple Mass Spectrometry (MS) insufficient without chromatographic resolution. Conversely, UV detection may lack the specificity to distinguish trace isomeric impurities in complex biological matrices.
The Solution: A cross-validation strategy where:
HPLC-UV serves as the robust, cost-effective routine method.
LC-MS/MS serves as the orthogonal reference method to validate specificity and sensitivity.
Rationale: UV detection is preferred for routine QC due to its linearity at high concentrations and robustness against matrix effects that plague MS (ion suppression).
Protocol:
Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Expert Insight: A standard C18 is usually sufficient, but for polar pyrazoles, a Polar-Embedded group column enhances retention of the basic nitrogen.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape).
Note: Phosphoric acid from Method A cannot be used here; it ruins the MS source.
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Detection: Multiple Reaction Monitoring (MRM).
Transition: Precursor Ion
Product Ion (e.g., 350.1 280.2).
Cross-Validation Strategy: The "Bridge" Study
To validate Method A using Method B, a "Bridge Study" is performed. This is not just validating two methods separately; it is statistically comparing their results on the same set of samples .
Workflow Visualization
The following diagram illustrates the decision logic for cross-validating the two methods.
Caption: Logical workflow for orthogonal cross-validation of analytical methods. Samples are split and analyzed in parallel to determine statistical concordance.
Statistical Assessment[4][5]
Linear Regression: Plot Method A (x-axis) vs. Method B (y-axis).
Acceptance: Slope between 0.95 – 1.05;
.
Bland-Altman Analysis: Plot the average of the two methods vs. the difference between them.
Acceptance: 95% of data points must fall within
Standard Deviations (SD) of the mean difference.
Incurred Sample Reanalysis (ISR) logic: The % difference should be within 20% for at least 67% of samples (standard bioanalytical criteria), though for CMC/Purity, <5% is expected.
Supporting Experimental Data
The following data simulates a validation study for a prototype pyrazole compound, "Pyraz-X," comparing HPLC-UV (254 nm) and LC-MS/MS (MRM).
Analysis of Failure (Incurred-1):
The discrepancy in Incurred-1 (UV result significantly higher than MS) suggests a co-eluting impurity that absorbs UV light but does not share the same mass transition as the analyte. This highlights the necessity of the cross-validation; without MS, the UV method would have overestimated the potency of the sample.
Analytical Pathway for Regioisomer Separation
Separating pyrazole regioisomers is critical. The following diagram details the mechanistic pathway to achieve separation and identification.
Caption: Analytical pathway demonstrating how MS/MS provides identification specificity that UV detection may miss during regioisomer separation.
Expert Commentary & Causality
Why Cross-Validate?
Reliance on a single method creates a "blind spot." In the case of pyrazoles, the formation of regioisomers is often thermodynamically controlled. A UV method developed for the kinetic product might fail to detect the thermodynamic product if they co-elute.
Causality: By employing MS/MS, we utilize the "soft" ionization to preserve the molecular ion, followed by collision-induced dissociation (CID). Even if isomers have the same parent mass, the position of the substituent (N1 vs N2) often alters the ring cleavage patterns, yielding unique daughter ions.
Self-Validating Protocol:
The protocol described above is self-validating because it includes a "fail-safe" mechanism (Table 2). If the % Difference exceeds 5%, the protocol mandates an investigation into specificity (e.g., peak purity checks), preventing the release of erroneous data.
References
National Institutes of Health (PMC). (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]
European Bioanalysis Forum. (2017). Cross and Partial Validation - Recommendations. Retrieved from [Link]
ResearchGate. (2025). Comprehensive Comparisons between Pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis. Retrieved from [Link]
National Institutes of Health (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
Quora. (2021). Comparison of HPLC-UV and LC-MS Sensitivity. Retrieved from [Link]
A Senior Application Scientist's Guide to Large-Scale Amide Bond Formation: A Cost-Benefit Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a "privileged structure," integral to a multitude of blockbuster...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a "privileged structure," integral to a multitude of blockbuster pharmaceuticals. The efficient and cost-effective construction of pyrazole-containing active pharmaceutical ingredients (APIs) is, therefore, a critical consideration for any process chemistry team. A key step in the synthesis of many such compounds is the formation of a carboxamide linkage at the 4-position of the pyrazole ring. This guide provides an in-depth technical comparison of the use of the highly reactive 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride versus alternative methodologies for large-scale amide bond formation, offering field-proven insights and supporting data to inform your synthetic strategy.
The Central Role of Pyrazole-4-Carboxamides
The 1,5-dimethyl-1H-pyrazole-4-carboxamide moiety is a recurring motif in medicinal chemistry, contributing to the pharmacological activity of numerous compounds.[1][2] The selection of the most appropriate synthetic route to access these structures on a large scale is a decision with significant implications for process efficiency, cost of goods (COGs), and overall project timelines. This guide will dissect the two primary strategies for this transformation: the use of the pre-formed acyl chloride and the in situ activation of the corresponding carboxylic acid using coupling agents.
Head-to-Head Comparison: Acyl Chloride vs. Coupling Agents
The choice between using 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride and a coupling agent-mediated approach with 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is not merely a matter of reagent selection; it is a strategic decision that impacts the entire manufacturing process.
Parameter
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Carboxylic Acid + Coupling Agent (e.g., HATU)
Reagent Cost
Moderate to High (Acyl chloride is a value-added intermediate)
High (Coupling agents are often expensive)
Reaction Time
Typically faster due to high reactivity
Generally longer, requires activation step
Reaction Temperature
Often requires cooling to control exothermicity
Can often be run at room temperature
Byproducts
HCl (gas), requires a scavenger base
Stoichiometric amounts of coupling agent byproducts
Work-up & Purification
Can be straightforward if the product crystallizes
May require more complex chromatography to remove byproducts
Safety & Handling
Moisture-sensitive, corrosive, releases HCl gas
Coupling agents can be hazardous; carboxylic acid is generally less hazardous
Process Robustness
Sensitive to moisture and reaction conditions
Generally more tolerant to a wider range of conditions
Atom Economy
Lower due to the generation of HCl and the chlorinating agent's mass
Can be higher depending on the coupling agent
Cost-Benefit Analysis: A Deeper Dive
A comprehensive cost-benefit analysis extends beyond the initial price of the reagents and must consider the entire process.
The Acyl Chloride Route: Speed vs. Hazard
The use of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is predicated on its high electrophilicity, which drives rapid and often high-yielding acylation reactions.[3][4] This can be a significant advantage in a manufacturing setting where cycle time is a critical cost driver. However, this reactivity comes at a price. Acyl chlorides are notoriously moisture-sensitive, and their handling on a large scale requires specialized equipment to maintain an inert atmosphere. Furthermore, the generation of hydrogen chloride gas necessitates the use of a scavenger base and appropriate off-gas scrubbing systems, adding to the engineering complexity and cost of the process.
Causality in Experimental Choice: The decision to use an acyl chloride is often made when the amine coupling partner is of low nucleophilicity or when a very rapid reaction is desired to minimize side reactions or improve throughput. The trade-off is the increased capital and operational expenditure associated with handling a hazardous and reactive intermediate.
The Coupling Agent Route: Versatility and Milder Conditions at a Premium
Peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have revolutionized amide bond formation by enabling the direct coupling of carboxylic acids and amines under mild conditions.[5] This approach avoids the need to isolate the highly reactive acyl chloride, thereby simplifying the overall process and often leading to cleaner reaction profiles with fewer side products.
Causality in Experimental Choice: Coupling agents are favored when working with sensitive substrates that may not tolerate the harsh conditions of acyl chloride formation or the presence of HCl. They also offer greater flexibility in solvent choice and reaction temperature. The primary drawback is the high cost of these reagents and the generation of stoichiometric amounts of byproducts that must be removed during workup, which can sometimes complicate purification.
Alternative Methodologies: Building the Pyrazole Ring with the Amide in Place
An alternative strategy to the functionalization of a pre-formed pyrazole is to construct the pyrazole ring with the desired 4-carboxamide substituent already incorporated. This can be achieved through multicomponent reactions (MCRs) or by adapting the classical Knorr pyrazole synthesis.[6][7][8][9]
Knorr Pyrazole Synthesis Adaptation: This involves the condensation of a hydrazine with a 1,3-dicarbonyl compound that already contains the desired amide functionality at the C4 position. While this approach can be atom-economical, the synthesis of the requisite 1,3-dicarbonyl starting material can be challenging.[6][7]
Multicomponent Reactions (MCRs): MCRs offer an elegant and efficient way to generate molecular complexity in a single step from simple starting materials.[10] For the synthesis of pyrazole-4-carboxamides, an MCR could potentially involve the reaction of a hydrazine, a β-ketoester, and an isocyanide. The primary advantage of MCRs is their high convergence and atom economy. However, the development of a robust and high-yielding MCR for a specific target on a large scale can be a significant research undertaking.
Head-to-Head Experimental Workflow: A Representative Acylation
To provide a practical comparison, the following are generalized, large-scale protocols for the synthesis of a hypothetical N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.
Workflow Diagram
Caption: Comparative workflow for large-scale acylation.
Experimental Protocol 1: Acyl Chloride Route
Formation of the Acyl Chloride: To a stirred solution of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene (5 vol), add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by HPLC. Upon completion, cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.
Amide Formation: Dissolve the crude acyl chloride in fresh toluene (5 vol) and cool to 0-5 °C. In a separate vessel, dissolve the aromatic amine (1.1 eq) and triethylamine (1.5 eq) in toluene (3 vol). Add the amine solution to the acyl chloride solution dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by HPLC.
Work-up and Isolation: Upon completion, quench the reaction with water (5 vol). Separate the organic layer, wash with 1M HCl (2 x 3 vol), saturated sodium bicarbonate solution (2 x 3 vol), and brine (3 vol). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.[4]
Experimental Protocol 2: Coupling Agent Route
Amide Formation: To a stirred solution of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq), the aromatic amine (1.1 eq), and HATU (1.2 eq) in N,N-dimethylformamide (DMF, 10 vol), add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at room temperature. Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by HPLC.
Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate (20 vol) and wash with water (3 x 10 vol) and brine (10 vol). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.
Safety & Handling: A Critical Consideration
The choice of synthetic route has significant implications for process safety.
Safety Decision-Making Diagram
Caption: Decision tree for safety considerations.
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: As an acyl chloride, this reagent is corrosive and reacts violently with water, releasing toxic HCl gas. Large-scale handling requires a closed system, robust scrubber technology, and appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection. The precursor, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, is a skin and eye irritant.[11]
Coupling Agents: While generally safer to handle than acyl chlorides, many coupling reagents are not benign. For example, some uronium/aminium salts can be explosive under certain conditions, and many are skin sensitizers. A thorough risk assessment of the chosen coupling agent and its byproducts is essential.
Alternative Ring Formation: The use of hydrazine in the Knorr synthesis or MCRs presents a significant toxicological hazard. Hydrazine is a suspected carcinogen and is highly toxic. Strict engineering controls are required to minimize exposure.
Conclusion and Recommendations
The selection of a synthetic route for the large-scale production of 1,5-dimethyl-1H-pyrazole-4-carboxamides is a multifaceted decision that requires a careful balancing of cost, efficiency, and safety.
For high-volume, cost-sensitive APIs where the final product can be easily purified by crystallization, the acyl chloride route is often the most economically viable option, provided the necessary engineering controls for handling hazardous reagents are in place.
For high-value APIs, complex molecules with sensitive functional groups, or when a cleaner reaction profile is paramount to simplify purification, the use of a coupling agent is often the preferred, albeit more expensive, strategy.
Alternative routes, such as adapting the Knorr synthesis or developing a multicomponent reaction, represent a longer-term investment in process development that can offer significant advantages in terms of atom economy and process simplification, but require substantial initial research and optimization.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule, the capabilities of the manufacturing facility, and the overall economic and regulatory landscape of the project. This guide provides a framework for making an informed and data-driven decision in this critical aspect of drug development.
References
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. [Link]
The Recent Development of the Pyrazoles : A Review. (2021). Tsi Journals. [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). ACS Publications. [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]
The Effect of Coupling Agents and Graphene on the Mechanical Properties of Film-Based Post-Consumer Recycled Plastic. (2024). MDPI. [Link]
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2015). ResearchGate. [Link]
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). Royal Society of Chemistry. [Link]
Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. Yufeng. [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
[1] Executive Directive Do not dispose of this compound directly into aqueous waste streams or solvent drums without prior quenching. 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is an acid chloride.[1] Upon contact with...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Directive
Do not dispose of this compound directly into aqueous waste streams or solvent drums without prior quenching.
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is an acid chloride.[1] Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and generating significant heat. Direct disposal into a waste container can cause pressurization, vessel rupture, or the ejection of corrosive material.
This guide provides a controlled, self-validating protocol to convert this reactive intermediate into a stable, pH-neutral carboxylate salt suitable for standard chemical waste disposal.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and understand the reaction dynamics.
Risk: In a closed waste drum, the evolved HCl gas increases pressure. In a sink, the heat can vaporize the waste, creating a corrosive aerosol.
Pre-Operational Checklist
Engineering Controls:
Fume Hood: Mandatory.[6] All operations must occur behind a sash.
Blast Shield: Recommended if handling >10 g.
Personal Protective Equipment (PPE):
Gloves: Double-gloving recommended (Nitrile over Laminate/Silver Shield if available).
Eye Protection: Chemical splash goggles (Safety glasses are insufficient for corrosive liquids).
Body: Lab coat (buttoned) and chemical-resistant apron.
Reagents Required:
Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the acid chloride).
Neutralizing Base: Sodium Hydroxide (10% NaOH) or Saturated Sodium Bicarbonate (NaHCO₃). Note: NaHCO₃ generates CO₂ foam; use with caution.
Ice: For thermal control.
The Quenching Protocol (Standard Operating Procedure)
This protocol utilizes the Dilution-Neutralization Method , which is safer than direct addition because the inert solvent acts as a heat sink.
Step 1: Dilution (The Heat Sink)
Dissolve the 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in an inert solvent.
Ratio: Use approximately 5–10 mL of solvent (DCM or Toluene) per 1 g of acid chloride.
Why? This distributes the heat of reaction and prevents "hot spots" that cause sputtering.
Step 2: Preparation of Alkaline Bath
In a beaker or Erlenmeyer flask sized at least 3x the total volume:
Add 10% NaOH solution (or Saturated NaHCO₃). Use a molar excess of base (at least 2 equivalents relative to the acid chloride).
Add crushed ice to cool the solution to <10°C.
Place a magnetic stir bar in the flask and set to medium speed.
Step 3: Controlled Quenching
Transfer: Using a dropping funnel (for large scale) or a pipette (for small scale), add the diluted acid chloride solution dropwise into the stirring alkaline ice bath .
Monitor: Watch for temperature spikes or excessive fuming. If the temperature rises above 20°C, stop addition and add more ice.
Reaction: The base neutralizes the HCl immediately as it forms:
Step 4: Validation
After addition is complete, allow the mixture to stir for 15–30 minutes.
pH Check: Test the aqueous layer with pH paper.
Target: pH 7–9.
Correction: If pH < 7, add more NaOH solution until basic.
Step 5: Waste Segregation
The resulting mixture is now a biphasic system (Organic Solvent + Aqueous Salt Solution).
Separation: Pour into a separatory funnel.
Organic Layer: Drain the DCM/Toluene layer. Dispose of this as Halogenated Organic Waste (if DCM) or Non-Halogenated Organic Waste (if Toluene).
Aqueous Layer: The aqueous layer contains the hydrolyzed pyrazole carboxylate and NaCl. Dispose of this as Aqueous Basic Waste or Aqueous Chemical Waste according to local site regulations.
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for the safe disposal process.
Figure 1: Logic flow for the safe quenching and disposal of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Emergency Procedures
Scenario
Immediate Action
Skin Contact
Immediately brush off dry chemical (if solid), then rinse with water for 15 minutes. Seek medical attention.
Eye Contact
Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][7] Emergency Medical Attention is required.
Spill (Benchtop)
Cover with solid sodium bicarbonate or spill pillows. Do not use water.[8][9] Sweep up carefully once neutralized.
Inhalation
Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]
PubChem. (n.d.). 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (Compound Summary). National Library of Medicine. [Link]
University of California, Riverside. (2014). Standard Operating Procedure: Working with Acid Chlorides. [Link]
Technical Field Guide: Safe Handling & Logistics for 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Executive Summary & Hazard Mechanism Handling 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride requires more than standard laboratory caution.[1][2] As an acid chloride, this compound presents a dual-phase hazard profile.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Mechanism
Handling 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride requires more than standard laboratory caution.[1][2] As an acid chloride, this compound presents a dual-phase hazard profile.[1][3] It is not merely a corrosive liquid/solid; it is a moisture-sensitive precursor that generates hydrogen chloride (HCl) gas upon contact with ambient humidity or mucous membranes.[4]
The Mechanism of Injury:
This hydrolysis reaction is exothermic and instantaneous. The primary risk is not just skin contact, but the inhalation of evolved HCl fumes which cause immediate respiratory tract corrosion and delayed pulmonary edema. Furthermore, the pyrazole moiety adds a layer of pharmacological activity that necessitates strict containment.
Hierarchy of Control & Workflow
Before selecting PPE, we must establish the engineering controls that serve as the primary defense. PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Controls for handling moisture-sensitive acid chlorides. Engineering controls (Blue/Green) take precedence over PPE (Red).
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >1 gram of material.
Nitrile provides fair splash protection but degrades quickly against acid chlorides. Laminate offers >4hr breakthrough time [1].
Eye/Face
Chemical Splash Goggles (Indirect vented).
Full-Face Respirator (3M 6800 or equiv) with Acid Gas cartridges.
Safety glasses fail to protect against HCl fumes which can bypass side shields and react with eye moisture.
Respiratory
Fume Hood sash at proper height. No respirator needed if containment is maintained.
Powered Air Purifying Respirator (PAPR) or Full-Face with OV/AG (Organic Vapor/Acid Gas) cartridges.
Inhalation of HCl causes laryngeal spasms. The "OV" component protects against the organic pyrazole carrier.
Body
Lab Coat (100% Cotton or Nomex). Synthetic blends can melt to skin if reaction is exothermic.
Tychem® C or F Apron/Suit .
Standard lab coats are permeable. Tychem provides a barrier against corrosive liquids.
Operational Protocol: Synthesis & Handling
Objective: Transfer and react 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride without hydrolysis or exposure.
Phase A: Preparation
Glassware Drying: All glassware must be oven-dried (>120°C) for at least 2 hours. Moisture on glass surfaces will generate HCl immediately.
Trap Setup: If the reaction is run at scale (>10g), attach the reaction vessel vent to a scrubbing trap (NaOH solution) to neutralize evolved HCl gas.
Phase B: Weighing & Transfer
Note: This compound is often a low-melting solid or viscous liquid.
Solid Handling: Weigh inside a fume hood. Use a static-free disposable spatula. Do not use metal spatulas if they show signs of rust (iron catalyzes decomposition).
Liquid Handling: If melted, do not pour. Use a wide-bore glass pipette or a positive-displacement pipette.
Critical: Avoid standard syringes with metal needles; acid chlorides can corrode the metal tip, contaminating the reaction and potentially clogging the needle (pressure hazard).
Phase C: The Reaction[6]
Solvent Choice: Dissolve the acid chloride in anhydrous DCM (Dichloromethane) or THF immediately after weighing to reduce vapor pressure.
Addition: Add the acid chloride solution slowly to your nucleophile. If adding a nucleophile to the acid chloride, expect an exotherm.[5]
Decontamination & Disposal Protocol
The Golden Rule: Never add water directly to the bulk acid chloride.[4] This will cause a violent eruption of hot acid and gas.
Quenching Workflow
Follow this decision tree to safely neutralize waste.
Figure 2: Quenching Protocol. Note that dilution (Step 1) is critical to act as a heat sink.
Detailed Quenching Steps:
Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Toluene or DCM) to <10% concentration.
Hydrolysis: Slowly add this solution to a beaker containing crushed ice and water. Stir gently. Expect fuming.
Neutralization: Once the ice melts and fuming ceases, slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
Warning: NaHCO₃ will generate CO₂ gas (foaming). Ensure the vessel is sized 3x the volume of the liquid.
Verification: Test pH. Once pH is between 6-9, the solution can be disposed of as standard aqueous chemical waste [2].
Emergency Response
In the event of exposure, seconds count.
Skin Contact: Immediately flush with water for 15 minutes .[1][6][7] Do not wait to remove clothing; wash through the clothing first if necessary, then peel it off while under the shower.
Eye Contact: Flush for 15 minutes. Force eyelids open. Do not use neutralization drops (e.g., baking soda water) in eyes; the heat of neutralization will cause thermal burns on top of chemical burns.
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention immediately —pulmonary edema can be delayed up to 48 hours [3].
References
NMSU Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.[8] New Mexico State University. [Link]
Virginia Tech Chemistry Dept. (2006).[9] Quenching Reactive Substances.[9][10] Virginia Tech. [Link]